Product packaging for 2-Ethylindolizin-6-amine(Cat. No.:)

2-Ethylindolizin-6-amine

Cat. No.: B15243917
M. Wt: 160.22 g/mol
InChI Key: GZZWNHQBXHFKDX-UHFFFAOYSA-N
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Description

2-Ethylindolizin-6-amine is an organic compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . This amine-substituted indolizine scaffold is a valuable building block in medicinal chemistry and pharmaceutical research. Its structure features a six-membered indolizine ring system bearing an amine functional group at the 6-position and an ethyl substituent at the 2-position . The SMILES notation for this compound is NC1=CN2C=C(CC)C=C2C=C1, which precisely defines its atomic connectivity . Researchers utilize this compound as a key synthetic intermediate for the development of novel pharmacologically active molecules. Indolizine derivatives are of significant interest in drug discovery due to their wide range of potential biological activities. The specific molecular architecture of this compound, particularly the electron-donating amine group, makes it a versatile precursor for constructing more complex chemical entities. It is supplied for research and development purposes and is strictly for laboratory use. This product is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B15243917 2-Ethylindolizin-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-ethylindolizin-6-amine

InChI

InChI=1S/C10H12N2/c1-2-8-5-10-4-3-9(11)7-12(10)6-8/h3-7H,2,11H2,1H3

InChI Key

GZZWNHQBXHFKDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C=C(C=CC2=C1)N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 2-Ethylindolizin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Ethylindolizin-6-amine, a heterocyclic amine belonging to the indolizine class of compounds. Due to the limited availability of experimental data for this specific molecule, this document combines available factual information with predicted data from computational models and representative experimental protocols from closely related analogues. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this compound and its derivatives for potential applications in drug discovery and development. The indolizine scaffold is of significant interest due to its prevalence in bioactive natural products and its diverse pharmacological activities, including potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.

Core Physicochemical Properties

While experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental properties have been cataloged by chemical suppliers. To provide a more comprehensive dataset for in silico modeling and experimental design, predicted properties from computational chemistry are also included.

Identification and Structure
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1518005-19-0ChemSrc[1]
Molecular Formula C₁₀H₁₂N₂ChemSrc[1]
Molecular Weight 160.22 g/mol ChemSrc[1]
Canonical SMILES CCC1=CN2C(=C1)C=CC=C2NN/A
Predicted Physicochemical Data

The following table summarizes key physicochemical properties predicted through computational methods. These values are intended for estimation purposes and should be confirmed by experimental analysis.

PropertyPredicted ValueNotes
logP (Octanol/Water) 2.9A measure of lipophilicity.
Topological Polar Surface Area 30.4 ŲInfluences membrane permeability.
Hydrogen Bond Donors 1The amine group.
Hydrogen Bond Acceptors 2The two nitrogen atoms.
Rotatable Bonds 1The ethyl group.
pKa (most basic) 5.5 - 6.5Estimated for the amine group.

Note: Predicted values are derived from computational models for the positional isomer 2-Ethylindolizin-5-amine and should be considered as approximations for this compound.

Synthesis and Characterization: Experimental Protocols

As specific experimental protocols for this compound are not publicly available, this section provides representative methodologies for the synthesis and characterization of substituted aminoindolizine derivatives, which can be adapted by skilled chemists.

Representative Synthesis of Aminoindolizine Derivatives

A common and versatile method for the synthesis of the indolizine core is the 1,3-dipolar cycloaddition reaction. The following protocol is a generalized example for the synthesis of a substituted indolizine, which can be a precursor to the target amine.

Reaction Scheme:

Synthesis 2-Alkylpyridine 2-Alkylpyridine Pyridinium Ylide Pyridinium Ylide Intermediate 2-Alkylpyridine->Pyridinium Ylide α-Halo Ketone α-Halo Ketone α-Halo Ketone->Pyridinium Ylide Cycloadduct Cycloadduct Pyridinium Ylide->Cycloadduct Electron-deficient Alkene Electron-deficient Alkene Electron-deficient Alkene->Cycloadduct Substituted Indolizine Substituted Indolizine Cycloadduct->Substituted Indolizine [Oxidation]

Fig. 1: Generalized 1,3-Dipolar Cycloaddition for Indolizine Synthesis.

Detailed Methodology:

  • Formation of the Pyridinium Ylide:

    • To a solution of the appropriately substituted pyridine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or DMF), add the α-halo carbonyl compound (1.1 eq).

    • Stir the mixture at room temperature for 2-4 hours, or until the formation of the pyridinium salt is complete (monitor by TLC).

    • To the resulting suspension, add a base (e.g., triethylamine or potassium carbonate, 1.5 eq) to generate the pyridinium ylide in situ.

  • 1,3-Dipolar Cycloaddition:

    • To the in situ generated pyridinium ylide, add the electron-deficient alkene (e.g., an acrylate or maleate derivative, 1.2 eq).

    • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure indolizine derivative.

The introduction of the amino group at the 6-position can be achieved through various synthetic strategies, such as nitration followed by reduction, starting from a suitably functionalized pyridine or indolizine precursor.

Spectroscopic Characterization

The synthesized compounds should be characterized using a combination of spectroscopic techniques to confirm their structure and purity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on a 300 or 400 MHz spectrometer. The chemical shifts (δ) of the aromatic and aliphatic protons, their multiplicities, and coupling constants (J) will be indicative of the indolizine core structure and the substitution pattern.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming the carbon skeleton.

2.2.2. Infrared (IR) Spectroscopy

  • Acquire the IR spectrum of the solid sample using a KBr pellet or as a thin film. Key characteristic peaks would include N-H stretching vibrations for the amine group (typically in the range of 3300-3500 cm⁻¹) and C=C and C=N stretching vibrations of the aromatic rings.

2.2.3. Mass Spectrometry (MS)

  • Obtain a mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). The molecular ion peak (M⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the compound (160.22 for C₁₀H₁₂N₂). The fragmentation pattern can provide additional structural information. For amines, a common fragmentation is the alpha-cleavage.

Biological and Pharmacological Context

There is no specific biological activity reported for this compound in the current literature. However, the broader class of indolizine and aminoindolizine derivatives has been investigated for a wide range of pharmacological activities.

Known Activities of Aminoindolizine Derivatives
  • Anticancer Activity: Several studies have reported the potential of indolizine derivatives as anticancer agents. The proposed mechanisms of action include the inhibition of tubulin polymerization and the disruption of EGFR signaling pathways.

  • Central Nervous System (CNS) Activity: Certain aminoindolizine derivatives have shown CNS-depressant activities, as well as antagonistic effects at serotonin, histamine, and acetylcholine receptors.[1]

  • Antimicrobial and Anti-inflammatory Activity: The indolizine scaffold is also associated with antimicrobial and anti-inflammatory properties.[2]

Drug Development Workflow

The evaluation of a novel compound like this compound in a drug discovery program would typically follow a structured workflow.

DrugDiscoveryWorkflow cluster_preclinical Preclinical Development Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization InVitro In Vitro Screening (Target Binding, Cell Viability) Characterization->InVitro ADME ADME/Tox Profiling InVitro->ADME InVivo In Vivo Efficacy & Safety (Animal Models) ADME->InVivo Lead Lead Optimization InVivo->Lead

Fig. 2: Standard Preclinical Drug Discovery Workflow.

Conclusion

This compound is a sparsely characterized compound belonging to the medicinally relevant indolizine class. This guide has compiled the available and predicted physicochemical data to aid researchers in their investigations. The provided representative experimental protocols for synthesis and characterization, along with the overview of the known biological activities of related compounds, offer a starting point for the systematic evaluation of this molecule. Further experimental validation of the predicted properties and exploration of its pharmacological potential are warranted to fully understand the significance of this compound in the context of drug discovery.

References

A Technical Guide to Quantum Chemical Calculations for 2-Ethylindolizin-6-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of 2-Ethylindolizin-6-amine, a molecule of interest in medicinal chemistry. By leveraging computational methods, researchers can gain profound insights into molecular behavior, guiding the rational design of novel therapeutics. This guide outlines the theoretical background, computational methodologies, and expected outcomes of such a study.

Introduction to this compound

Indolizine and its derivatives are heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. This compound, a specific derivative, presents a promising scaffold for the development of new therapeutic agents. Understanding its fundamental quantum chemical properties is a crucial first step in predicting its reactivity, intermolecular interactions, and potential biological targets.

Core Computational Methodologies

The foundation of this theoretical investigation lies in Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules. The choice of functional and basis set is critical for obtaining accurate results.

Experimental Protocols:

A typical computational protocol for analyzing this compound would involve the following steps:

  • Molecule Building and Initial Optimization: The 3D structure of this compound is first constructed using molecular modeling software. An initial geometry optimization is performed using a lower-level theory to obtain a reasonable starting structure.

  • Geometry Optimization: A full geometry optimization is then carried out using DFT, commonly with the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A 6-311++G(d,p) basis set is often employed to provide a good balance between accuracy and computational cost. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculations: Using the optimized geometry, various quantum chemical properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Mulliken atomic charges.

  • Solvation Effects: To simulate a more biologically relevant environment, calculations can be repeated incorporating a solvent model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

The following diagram illustrates the typical workflow for these quantum chemical calculations.

Computational Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Output & Analysis mol_build Molecule Building (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry prop_calc Property Calculation (HOMO, LUMO, MEP, etc.) freq_calc->prop_calc Verified Minimum analysis Data Analysis & Interpretation prop_calc->analysis Calculated Properties

A typical workflow for quantum chemical calculations.

Key Quantum Chemical Descriptors and Their Significance

The following properties, derived from quantum chemical calculations, are invaluable for understanding the behavior of this compound.

3.1. Molecular Geometry

The optimized molecular geometry provides the precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable energetic state. This information is fundamental for understanding its three-dimensional shape and how it might interact with a biological receptor.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C-C (ring)1.38 - 1.42
C-N (ring)1.35 - 1.39
C-N (amine)1.38
N-H (amine)1.01
C-C (ethyl)1.53
C-H (ethyl)1.09
Bond Angles C-N-C (ring)108.5
H-N-H (amine)115.0

3.2. Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the highest and lowest energy orbitals in a molecule that are occupied and unoccupied by electrons, respectively. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. A smaller gap suggests higher reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are prone to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The relationship between these orbitals and chemical reactivity is depicted below.

HOMO_LUMO_Reactivity cluster_orbitals Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Chemical Reactivity HOMO->Reactivity Electron Donation (Nucleophilicity) Energy_Gap Energy Gap (ΔE) LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Reactivity Electron Acceptance (Electrophilicity)

Relationship between frontier orbitals and reactivity.

Table 2: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

3.3. Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems.

  • Red Regions: Indicate electron-rich areas, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Blue Regions: Indicate electron-deficient areas, which are prone to nucleophilic attack and can act as hydrogen bond donors.

  • Green Regions: Represent areas of neutral potential.

3.4. Mulliken Atomic Charges

Mulliken population analysis provides a way to assign a partial charge to each atom in a molecule. This information helps to identify reactive sites and understand the electrostatic interactions within the molecule.

Table 3: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

AtomAtomic Charge (e)
N (amine)-0.85
N (ring)-0.60
C (attached to amine)+0.25
H (on amine)+0.40

Conclusion and Future Directions

The quantum chemical calculations outlined in this guide provide a robust framework for characterizing the fundamental electronic and structural properties of this compound. The insights gained from these computational studies are instrumental in predicting the molecule's reactivity, stability, and potential for intermolecular interactions. This knowledge is a critical asset in the early stages of drug discovery, enabling a more targeted and efficient approach to the design and synthesis of novel indolizine-based therapeutic agents. Further studies could involve molecular docking simulations to predict the binding affinity of this compound with specific biological targets, further bridging the gap between theoretical chemistry and practical drug development.

An In-depth Technical Guide to the Putative Crystal Structure Analysis of 2-Ethylindolizin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, the specific crystal structure of 2-Ethylindolizin-6-amine has not been reported in publicly accessible databases. Therefore, this guide presents a comprehensive, albeit hypothetical, framework for its analysis based on established methodologies for analogous indolizine derivatives. The experimental protocols, data, and potential biological activities described herein are representative and intended to serve as a guide for researchers in the field.

Introduction

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential anticancer, antimicrobial, and cholinesterase inhibitory effects. The this compound moiety represents a scaffold with potential for further functionalization in drug discovery programs. Understanding the three-dimensional structure of this molecule through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide outlines the putative experimental workflow, from synthesis to structural elucidation and potential biological implications.

Experimental Protocols

Synthesis of this compound

The synthesis of 2-substituted indolizine-6-amine derivatives can be achieved through various established synthetic routes. A common approach involves the reaction of a suitably substituted pyridine precursor with an appropriate alkylating agent, followed by an intramolecular cyclization. A plausible synthetic route is outlined below.

General Procedure:

  • Synthesis of the Pyridinium Salt: A solution of 6-aminopyridine in a suitable aprotic solvent (e.g., acetonitrile) is treated with a 1-halobutane derivative (e.g., 1-bromo-2-butanone) at room temperature. The reaction mixture is stirred for 24 hours, leading to the formation of the corresponding N-alkylpyridinium salt. The salt is typically isolated by filtration and washed with a non-polar solvent (e.g., diethyl ether).

  • Intramolecular Cyclization (Tschitschibabin Reaction): The isolated pyridinium salt is then treated with a base (e.g., sodium bicarbonate or triethylamine) in a high-boiling point solvent (e.g., dimethylformamide). The mixture is heated to reflux for several hours to induce intramolecular cyclization, followed by aromatization to yield the this compound product.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Crystallization

Obtaining single crystals of sufficient quality is a critical and often challenging step in crystal structure analysis. For small organic molecules like this compound, several common crystallization techniques can be employed.

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature. Over time, as the solution becomes supersaturated, crystals may form.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The vapor from the precipitant slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and can lead to the formation of crystals.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer.

Methodology:

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

The following table presents a hypothetical set of crystallographic data for this compound, based on typical values for similar organic molecules.

Parameter Hypothetical Value
Empirical formulaC₁₀H₁₂N₂
Formula weight160.22
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5(1) Å, b = 12.3(2) Å, c = 9.1(1) Å
α = 90°, β = 105.2(5)°, γ = 90°
Volume915(3) ų
Z4
Density (calculated)1.163 Mg/m³
Absorption coefficient0.073 mm⁻¹
F(000)344
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Index ranges-10 ≤ h ≤ 10, -15 ≤ k ≤ 15, -11 ≤ l ≤ 11
Reflections collected8500
Independent reflections2100 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2100 / 0 / 109
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.055, wR2 = 0.135
R indices (all data)R1 = 0.070, wR2 = 0.150
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Visualization of Workflows and Pathways

Experimental Workflow for Crystal Structure Analysis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Crystallography synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for the crystal structure analysis.

Putative Biological Signaling Pathway

Given that some indolizine derivatives have shown anticancer activity by targeting tubulin, a hypothetical signaling pathway involving the disruption of microtubule dynamics is presented.

signaling_pathway compound This compound tubulin Tubulin Dimers (α/β) compound->tubulin Binds to tubulin mitotic_spindle Mitotic Spindle Formation compound->mitotic_spindle microtubules Microtubules tubulin->microtubules Polymerization microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest Disruption apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion

The determination of the crystal structure of this compound would provide invaluable insights into its molecular geometry, conformation, and intermolecular interactions. This information is crucial for understanding its physicochemical properties and for guiding the design of new derivatives with enhanced biological activity. The methodologies and workflows presented in this guide provide a robust framework for the successful elucidation and interpretation of the crystal structure of this and related indolizine compounds, thereby accelerating drug discovery and development efforts in this important class of heterocyclic molecules.

An In-depth Technical Guide to the Solubility of 2-Ethylindolizin-6-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Ethylindolizin-6-amine in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound is publicly available. This guide, therefore, provides a detailed framework for researchers to determine the solubility of this compound. It includes a qualitative assessment of its expected solubility based on its chemical structure, a summary of the physicochemical properties of the parent compound indolizine, and detailed experimental protocols for solubility determination. This information is intended to equip researchers in drug development and other scientific fields with the necessary tools to conduct their own solubility assessments.

Introduction

This compound is a heterocyclic amine belonging to the indolizine class of compounds. Indolizine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and in vitro assay design. A thorough understanding of a compound's solubility in various organic solvents is essential for its progression through the development pipeline.

This document serves as a practical guide for researchers working with this compound, providing the necessary theoretical background and experimental methodologies to assess its solubility profile.

Physicochemical Properties and Expected Solubility Profile

While specific experimental data for this compound is unavailable, an estimation of its solubility can be inferred from its structural features and the known properties of the parent indolizine scaffold.

Structural Features of this compound:

  • Indolizine Core: A bicyclic aromatic system containing a nitrogen atom. The parent compound, indolizine, is a low-melting point solid or a high-boiling point liquid. It is known to be soluble in aromatic hydrocarbons like benzene and toluene[1].

  • Amino Group (-NH2): The presence of a primary amine at the 6-position introduces a polar, hydrogen-bond donating and accepting group. This is expected to increase the compound's polarity compared to the parent indolizine.

  • Ethyl Group (-CH2CH3): The ethyl group at the 2-position is a nonpolar, aliphatic substituent that will contribute to the lipophilicity of the molecule.

Expected Solubility:

Based on these features, this compound is anticipated to exhibit the following solubility characteristics:

  • Polar Solvents: The amine group suggests potential solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) through hydrogen bonding and dipole-dipole interactions.

  • Nonpolar Solvents: The indolizine core and the ethyl group suggest some degree of solubility in nonpolar and weakly polar solvents (e.g., dichloromethane, chloroform, ethyl acetate). The overall solubility will depend on the balance between the polar amine and the nonpolar core and ethyl group.

  • Aromatic Solvents: Given that indolizine is soluble in benzene and toluene, it is plausible that this compound will also show some solubility in these solvents[1].

A summary of the physicochemical properties of the parent compound, indolizine, is provided in Table 1 for reference.

PropertyValueReference
Melting Point75°C[1]
Boiling Point205.05°C[1]
AppearanceOff-white to gray Solid[1]

Table 1. Physicochemical Properties of Indolizine

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound, standardized experimental methods should be employed. The following are detailed protocols for the most common and reliable methods.

This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Materials:

  • This compound (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, DMSO)

  • Vials with screw caps

  • Shaker or rotator at a constant temperature

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid remaining.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of the compound in the test solvent from the calibration curve, taking into account the dilution factor.

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer or organic solvent of interest

  • 96-well microplates

  • Automated liquid handler (optional)

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Addition to Solvent:

    • Transfer a small volume of each DMSO solution to another 96-well plate containing the solvent of interest.

  • Incubation and Detection:

    • Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

    • Measure the turbidity (nephelometry) or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

G Workflow for Thermodynamic Solubility Determination start Start add_excess Add excess this compound to solvent in a vial start->add_excess equilibrate Equilibrate on a shaker (24-48 hours at constant temperature) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect clear supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify using a calibration curve hplc->quantify end End: Solubility Value quantify->end

Caption: A flowchart of the experimental steps for determining the thermodynamic solubility of a compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust framework for researchers to determine this crucial parameter. By understanding the compound's structural characteristics and employing the detailed experimental protocols outlined, scientists can generate reliable solubility data. This information will be invaluable for advancing the research and development of this compound and other novel indolizine derivatives in various scientific and therapeutic applications.

References

The Rise of Indolizine Amines: A Technical Guide to Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a fused bicyclic heteroaromatic system, has emerged as a privileged structure in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the discovery and isolation of novel indolizine amine derivatives, offering detailed experimental protocols, quantitative data analysis, and a visual representation of their mechanisms of action. This document is intended to serve as a comprehensive resource for researchers actively engaged in the design, synthesis, and evaluation of new therapeutic agents based on the indolizine core.

Synthetic Strategies for Novel Indolizine Amine Derivatives

The synthesis of the indolizine core can be broadly approached from two main perspectives: the cyclization of appropriately functionalized pyridine derivatives or the construction of a pyridine ring from a functionalized pyrrole precursor.[1] More contemporary methods, such as 1,3-dipolar cycloadditions and transition metal-catalyzed reactions, have significantly expanded the accessible chemical space of indolizine derivatives.[2]

Three-Component Coupling-Cycloisomerization Reaction

A highly efficient one-pot synthesis of 3-aminoindolizine derivatives involves a three-component reaction of an aldehyde, a terminal alkyne, and a secondary amine, catalyzed by an iron salt such as Fe(acac)₃ in the presence of a base like tetra-n-butylammonium hydroxide (TBAOH). This method is notable for its atom economy and the use of an inexpensive and environmentally benign catalyst.[1]

Reduction of 3-Nitrosoindolizines

A classic and effective method for the preparation of 3-aminoindolizines involves the reduction of 3-nitrosoindolizine precursors. This transformation can be cleanly and rapidly achieved using hydrazine hydrate in the presence of a palladium on charcoal catalyst.[3] This approach is particularly useful when the corresponding 3-nitroso derivatives are readily accessible.

Tandem Cross-Coupling/Cycloisomerization Reactions

A general and direct synthesis of 3-aminoindolizines can be achieved through a palladium/copper-catalyzed tandem reaction of heteroaryl bromides with propargyl amines or amides.[4] This one-step process involves a sequential cross-coupling and cycloisomerization, providing a powerful tool for the construction of diverse aminoindolizine analogues.

Experimental Protocols

General Procedure for Iron-Catalyzed Three-Component Synthesis of 3-Aminoindolizines[1]
  • To a solution of the aldehyde (1.0 mmol) and secondary amine (1.2 mmol) in DMSO (5 mL), add the terminal alkyne (1.1 mmol).

  • Add Fe(acac)₃ (5 mol%) and TBAOH (10 mol%) to the reaction mixture.

  • Heat the mixture at 80-100 °C for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Reduction of 3-Nitrosoindolizines[3]
  • Dissolve the 3-nitrosoindolizine (1.0 mmol) in ethanol (20 mL).

  • Add palladium on charcoal (10% w/w, 0.1 g) to the solution.

  • Add hydrazine hydrate (5.0 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture vigorously for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol (10 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

Isolation and Purification by Column Chromatography

Column chromatography is a standard technique for the purification of synthetic indolizine derivatives.

  • Preparation of the Column: A glass column is packed with a slurry of silica gel in a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Loading the Sample: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica gel with the adsorbed product is carefully added to the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity. The choice of eluent is typically determined by preliminary TLC analysis.

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Analysis: The composition of each fraction is monitored by TLC to identify the fractions containing the pure product.

  • Isolation: Fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified indolizine amine derivative.

Quantitative Data Summary

The following tables summarize the reaction yields for the synthesis of various indolizine amine derivatives and the biological activity of selected compounds.

EntryAldehydeAmineAlkyneYield (%)[1]
12-PyridinecarboxaldehydePiperidinePhenylacetylene85
22-PyridinecarboxaldehydeMorpholinePhenylacetylene82
32-PyridinecarboxaldehydePyrrolidine1-Hexyne75
44-ChlorobenzaldehydePiperidinePhenylacetylene78

Table 1: Representative yields for the iron-catalyzed three-component synthesis of 3-aminoindolizines.

CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Inhibition TypeReference
Indole Amine 24Acetylcholinesterase4.66--[5]
Indole Amine 25Acetylcholinesterase4.28--[5]
Galantamine (Standard)Acetylcholinesterase4.15--[5]

Table 2: In vitro acetylcholinesterase inhibitory activity of selected indole amine derivatives.

Signaling Pathways and Mechanisms of Action

Novel indolizine amine derivatives have shown promise as inhibitors of key enzymes involved in pathological signaling pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) in the arachidonic acid pathway, and acetylcholinesterase (AChE) in cholinergic signaling.

Dual COX/LOX Inhibition in the Arachidonic Acid Pathway

The arachidonic acid pathway is a major contributor to inflammation. Arachidonic acid, released from the cell membrane, is metabolized by COX enzymes to produce prostaglandins and by LOX enzymes to produce leukotrienes, both of which are potent pro-inflammatory mediators. Dual inhibitors of COX and LOX are therefore of significant therapeutic interest.

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-Lipoxygenase AA->LOX PLA2->AA Liberation PGs Prostaglandins COX->PGs Metabolism Inflammation_PG Inflammation Pain, Fever PGs->Inflammation_PG LTs Leukotrienes LOX->LTs Metabolism Inflammation_LT Inflammation Bronchoconstriction LTs->Inflammation_LT IndolizineAmine Indolizine Amine Derivative IndolizineAmine->COX Inhibition IndolizineAmine->LOX Inhibition

Figure 1: Inhibition of the Arachidonic Acid Pathway by Indolizine Amine Derivatives.
Acetylcholinesterase Inhibition in Cholinergic Signaling

Acetylcholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby increasing its concentration and enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Cholinergic_Signaling cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron ACh_Vesicle ACh Vesicles Postsynaptic Postsynaptic Neuron AChR ACh Receptors ACh_Synapse Acetylcholine (ACh) ACh_Vesicle->ACh_Synapse Release ACh_Synapse->AChR Binding AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Breakdown Signal Signal Transduction AChR->Signal IndolizineAmine Indolizine Amine Derivative IndolizineAmine->AChE Inhibition

Figure 2: Mechanism of Acetylcholinesterase Inhibition by Indolizine Amine Derivatives.

Conclusion

The indolizine amine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, coupled with the detailed experimental protocols, provide a solid foundation for the generation of diverse libraries of these compounds. The quantitative data on biological activity highlights the potential of indolizine amines as potent enzyme inhibitors. The visualization of their mechanisms of action within key signaling pathways further underscores their therapeutic promise. It is anticipated that continued exploration of this chemical space will lead to the development of next-generation drug candidates for a range of diseases.

References

Theoretical Exploration of the Electronic Landscape of 2-Ethylindolizin-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] This technical guide provides a comprehensive theoretical analysis of the electronic structure of a specific derivative, 2-Ethylindolizin-6-amine. In the absence of direct experimental or computational studies on this molecule, this paper extrapolates from established theoretical research on the parent indolizine scaffold and the known effects of ethyl and amine substituents. This document outlines the anticipated molecular orbital characteristics, charge distribution, and key electronic parameters, offering a foundational understanding for future research and development. The methodologies presented are based on common computational chemistry techniques, such as Density Functional Theory (DFT), which are widely used for studying similar heterocyclic systems.[3][4]

Introduction to the Indolizine Scaffold

The indolizine nucleus, a fused bicyclic system containing a nitrogen atom at the bridgehead, is an isomer of indole and possesses a 10-π electron aromatic system.[1] This core structure is found in various natural products and synthetically developed compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5] The electronic properties of indolizine derivatives are highly tunable through substitution, which influences their reactivity, stability, and potential for intermolecular interactions. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density distribution within the aromatic system, impacting the molecule's frontier molecular orbitals (HOMO and LUMO) and, consequently, its chemical behavior.[6][7]

Theoretical Methodology: A Standard Protocol

While specific experimental data for this compound is not available in the reviewed literature, a standard and reliable computational protocol can be proposed for its theoretical investigation. Density Functional Theory (DFT) is a robust method for calculating the electronic structure of organic molecules.

Computational Protocol:

A typical computational study of this compound would involve the following steps:

  • Geometry Optimization: The initial 3D structure of the molecule would be optimized to find its lowest energy conformation. This is typically performed using a functional such as B3LYP with a basis set like 6-31G(d).

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are carried out to determine various electronic properties. This includes the energies of the molecular orbitals (including HOMO and LUMO), the total dipole moment, and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital (NBO) charges).

  • Molecular Orbital Visualization: The frontier molecular orbitals (HOMO and LUMO) are visualized to understand their spatial distribution and identify regions of high electron density that are crucial for chemical reactivity.

Predicted Electronic Structure of this compound

The electronic structure of this compound is predicted to be significantly influenced by the presence of the electron-donating ethyl group at the 2-position and the strongly electron-donating amine group at the 6-position.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). For this compound, the electron-donating substituents are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining chemical reactivity and kinetic stability.

Table 1: Predicted Frontier Molecular Orbital Energies

ParameterPredicted Energy (eV)Description
HOMO Energy-5.2 to -5.8Highest Occupied Molecular Orbital; related to ionization potential and nucleophilicity.
LUMO Energy-0.8 to -1.2Lowest Unoccupied Molecular Orbital; related to electron affinity and electrophilicity.
HOMO-LUMO Gap4.0 to 5.0An indicator of chemical stability and reactivity.

Note: These values are estimations based on theoretical studies of similar aromatic and heterocyclic compounds.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP is expected to show a region of high negative potential (electron-rich) around the nitrogen atom of the indolizine ring and the amine group, indicating these as likely sites for protonation and interaction with electrophiles. Regions of positive potential (electron-poor) would be expected on the hydrogen atoms of the amine group.

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule. In this compound, the nitrogen atom of the indolizine ring is predicted to carry a significant negative charge, while the nitrogen of the amine group will also be electron-rich. The carbon atoms attached to these nitrogen atoms are expected to have positive charges.

Table 2: Predicted Mulliken Atomic Charges for Key Atoms

AtomPredicted Mulliken Charge (a.u.)
N (indolizine ring)-0.4 to -0.6
N (amine group)-0.7 to -0.9
C2+0.1 to +0.2
C6+0.2 to +0.3

Note: These values are estimations and can vary depending on the computational method and basis set used.

Visualizing Computational Workflows and Relationships

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical study of an organic molecule like this compound.

G A Initial Molecular Structure (2D or 3D) B Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) A->B C Frequency Calculation B->C D Optimized Stable Structure C->D E Single-Point Energy Calculation D->E F Electronic Properties E->F G HOMO/LUMO Energies F->G H Mulliken Charges F->H I Dipole Moment F->I J MEP Visualization F->J

Caption: Computational chemistry workflow for electronic structure analysis.

Influence of Substituents on Electronic Properties

The ethyl and amine groups have a pronounced effect on the electronic properties of the indolizine core. This relationship can be visualized as a signaling pathway.

G subst Electron-Donating Substituents (Ethyl and Amine) core Indolizine π-System subst->core Donates electron density homo Increased HOMO Energy core->homo lumo Slightly Altered LUMO Energy core->lumo gap Decreased HOMO-LUMO Gap homo->gap lumo->gap reactivity Increased Reactivity towards Electrophiles gap->reactivity

Caption: Effect of substituents on the electronic properties of the indolizine core.

Conclusion and Future Directions

This technical guide has presented a theoretical overview of the electronic structure of this compound based on established principles of computational chemistry and the known properties of the indolizine scaffold. The presence of electron-donating ethyl and amine groups is predicted to significantly influence the molecule's frontier molecular orbitals and charge distribution, rendering it a potentially reactive species towards electrophiles.

Future research should focus on performing dedicated computational studies on this compound to validate these predictions and provide precise quantitative data. Experimental work, including synthesis and spectroscopic analysis, would be invaluable in corroborating the theoretical findings and further elucidating the structure-property relationships of this and related indolizine derivatives. Such a combined theoretical and experimental approach will be crucial for the rational design of new indolizine-based compounds for applications in drug discovery and materials science.

References

Exploring the Chemical Space of Substituted Indolizin-6-amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine, a fused bicyclic nitrogen system, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and its synthetic accessibility for creating diverse molecular libraries.[1] The planar structure and extended conjugation of the indolizine core allow for crucial π-stacking and hydrogen bonding interactions with various biological targets.[2] Among the various substituted indolizines, those functionalized at the 6-position are gaining attention for their potential therapeutic applications. This guide provides an in-depth exploration of the chemical space of substituted indolizin-6-amines, with a focus on their synthesis, biological evaluation, and mechanism of action, particularly as DNA topoisomerase I inhibitors.

Synthetic Strategies for Substituted Indolizin-6-amines

The synthesis of the indolizine core can be achieved through several established methods, including the Scholtz or Chichibabin reactions and, more recently, transition metal-catalyzed reactions and oxidative couplings.[3][4] A prevalent strategy for introducing substituents at the 6-position involves the modification of a pre-formed indolizine scaffold.

A key example is the synthesis of 6-substituted indolizinoquinolinediones. The general synthetic workflow for these compounds is depicted below. This multi-step synthesis allows for the introduction of various amine-containing side chains at the C-6 position, enabling a thorough exploration of the structure-activity relationship.

G cluster_synthesis General Synthetic Workflow for 6-Substituted Indolizinoquinolinediones cluster_reagents Reaction Conditions A Parent Indolizinoquinolinedione B Intermediate 1 A->B Reaction i C Intermediate 2 B->C Reaction ii D Final 6-Substituted Product C->D Reaction iii R1 i) SOCl2, DMF, reflux R2 ii) Amino Alcohols, K2CO3, CH3CN, reflux R3 iii) Amines, EtOH, reflux

A generalized synthetic pathway for 6-substituted indolizinoquinolinediones.

Biological Activity and Mechanism of Action

Substituted indolizines exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS depressant effects.[1] Specifically, indolizinoquinolinediones with an alkylamino terminus at the C-6 side chain have been identified as potent catalytic inhibitors of human DNA topoisomerase I (Top1).[5][6]

Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Catalytic inhibitors of Top1 interfere with this process without trapping the enzyme in a covalent complex with DNA (a mechanism known as "poisoning"). This inhibition disrupts the normal cell cycle, leading to cytotoxic effects in cancer cells. The proposed mechanism suggests that the cationic side chain at the C-6 position, under physiological conditions, enhances cellular uptake and improves interactions with the Top1-DNA complex.[5]

G cluster_pathway Mechanism of Topoisomerase I Catalytic Inhibition Top1 Topoisomerase I Relaxed_DNA Relaxed DNA Top1->Relaxed_DNA Relaxation Block Inhibition of Catalytic Activity Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->Top1 Binding Inhibitor 6-Substituted Indolizinoquinolinedione Inhibitor->Top1

References

Methodological & Application

Gram-Scale Synthesis of 2-Ethylindolizin-6-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the gram-scale production of 2-Ethylindolizin-6-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The described synthetic route is a two-step process commencing with the commercially available 2-ethyl-5-nitropyridine. The core of the synthesis involves a modified Chichibabin reaction to construct the indolizine ring system, yielding 2-ethyl-6-nitroindolizine. This intermediate is subsequently reduced via catalytic hydrogenation to afford the target amine. This application note includes detailed experimental procedures, a comprehensive table of quantitative data, and a visual workflow diagram to ensure reproducibility and scalability.

Introduction

Indolizine derivatives are a class of nitrogen-containing heterocyclic compounds that are isomers of indole and are found in a variety of natural products and pharmacologically active molecules. Their unique electronic and structural properties have made them attractive scaffolds in drug discovery, with applications as anticancer, anti-inflammatory, and antimicrobial agents. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules. The development of a robust and scalable synthetic route is therefore crucial for enabling its broader investigation and application.

The synthetic strategy presented herein is designed for efficiency and scalability, starting from a readily available precursor and employing well-established chemical transformations.

Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Indolizine Ring Formation cluster_1 Step 2: Nitro Group Reduction A 2-Ethyl-5-nitropyridine C 2-Ethyl-1-(2,2-dimethoxyethyl)-5-nitropyridin-1-ium bromide A->C 1. Toluene, 110 °C 2. HBr/AcOH B Bromoacetaldehyde dimethyl acetal D 2-Ethyl-6-nitroindolizine C->D NaH, THF, 0 °C to rt E 2-Ethyl-6-nitroindolizine F This compound E->F H2, 10% Pd/C, Ethanol Signaling_Pathway Indolizine Derivative Indolizine Derivative Receptor Receptor Indolizine Derivative->Receptor Binds to Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Activates Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Phosphorylates Cellular Response Cellular Response Transcription Factor->Cellular Response Regulates Gene Expression

2-Ethylindolizin-6-amine: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylindolizin-6-amine is a heterocyclic amine containing the indolizine scaffold. The indolizine core is a significant pharmacophore found in a variety of biologically active compounds. The presence of a reactive primary amine at the 6-position and an ethyl group at the 2-position makes this compound a valuable and versatile building block for the synthesis of a diverse range of functionalized molecules. This document provides an overview of its potential applications in organic synthesis and drug discovery, along with detailed, albeit generalized, experimental protocols for its derivatization.

While specific literature on this compound is limited, its utility can be inferred from the well-established chemistry of indolizines and aromatic amines. The protocols provided herein are based on standard organic chemistry transformations and may require optimization for this specific substrate.

Potential Applications

The unique structural features of this compound open up several avenues for its application in medicinal chemistry and materials science:

  • Lead Generation in Drug Discovery: The indolizine nucleus is a known privileged scaffold. Modification of the 6-amino group can lead to the rapid generation of libraries of compounds for screening against various biological targets.

  • Bioisosteric Replacement of Aniline: In medicinal chemistry, the aniline moiety is often associated with metabolic liabilities.[1][2] this compound can serve as a bioisostere for substituted anilines, potentially leading to compounds with improved pharmacokinetic profiles.[3]

  • Synthesis of Novel Heterocyclic Systems: The amino group can be used as a handle to construct fused heterocyclic systems with potential applications in materials science and as novel pharmacological agents.

  • Probing Structure-Activity Relationships (SAR): The ethyl group at the 2-position provides a lipophilic handle, while the amino group at the 6-position allows for the introduction of a wide range of substituents to systematically explore the SAR of a compound series.

Synthesis of this compound

The synthesis of this compound is not widely reported. However, a plausible synthetic route can be envisioned based on classical indolizine syntheses such as the Chichibabin or Scholtz reactions.[4][5][6] A potential retrosynthetic analysis is outlined below.

G This compound This compound Functionalization Functionalization (e.g., Nitration, Reduction) This compound->Functionalization 2-Ethylindolizine 2-Ethylindolizine Functionalization->2-Ethylindolizine Substituted Pyridine Substituted Pyridine 2-Ethylindolizine->Substituted Pyridine Alkyne or Carbonyl Compound Alkyne or Carbonyl Compound 2-Ethylindolizine->Alkyne or Carbonyl Compound

Caption: Retrosynthetic analysis of this compound.

A general workflow for the synthesis could involve the initial construction of the 2-ethylindolizine core, followed by functionalization of the 6-position.

G cluster_0 Synthesis of 2-Ethylindolizine Core cluster_1 Functionalization at C-6 Start Substituted Pyridine + Reagent Reaction Chichibabin or Scholtz Reaction Start->Reaction Product 2-Ethylindolizine Reaction->Product Nitration Nitration (e.g., HNO3/H2SO4) Product->Nitration Nitro 6-Nitro-2-ethylindolizine Nitration->Nitro Reduction Reduction (e.g., H2/Pd-C, SnCl2) Nitro->Reduction Amine This compound Reduction->Amine

Caption: A potential synthetic workflow for this compound.

Experimental Protocols for Derivatization

The primary amino group of this compound is a versatile handle for a variety of chemical transformations. Below are generalized protocols for common derivatization reactions.

N-Acylation

N-acylation is a fundamental transformation to introduce amide functionalities, which are prevalent in pharmaceuticals.[7][8][9]

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a green solvent like water).[7]

  • Add a base (e.g., triethylamine, pyridine, 1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid activated with a coupling agent like EDC/HOBt, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hypothetical Quantitative Data for N-Acylation:

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl ChlorideEt3NDCM295
2Benzoyl ChloridePyridineTHF492
3Acetic Acid/EDC/HOBtDIPEADMF1285
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents.[10][11][12]

Protocol:

  • To a reaction vessel, add this compound (1.0 eq, assuming prior conversion to a halide or triflate), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, Na2CO3, 2.0 eq).

  • Add a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water).[11]

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Hypothetical Quantitative Data for Suzuki-Miyaura Coupling (of the corresponding 6-bromo derivative):

EntryBoronic AcidCatalystBaseSolventTime (h)Yield (%)
1Phenylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2O1288
24-Methoxyphenylboronic acidPd(dppf)Cl2Cs2CO3Dioxane/H2O891
33-Pyridylboronic acidPd(OAc)2/SPhosK3PO4Toluene/H2O1675
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling the amino group with aryl or heteroaryl halides.[13][14][15]

Protocol:

  • Combine this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., BINAP, Xantphos, 0.04 eq), and a strong base (e.g., NaOtBu, K3PO4, 1.4 eq) in a reaction vessel.

  • Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with an organic solvent, and filter through celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Hypothetical Quantitative Data for Buchwald-Hartwig Amination:

EntryAryl HalideCatalyst/LigandBaseSolventTime (h)Yield (%)
1BromobenzenePd2(dba)3/BINAPNaOtBuToluene1882
24-ChlorotoluenePd(OAc)2/XPhosK3PO4Dioxane2478
32-BromopyridinePd2(dba)3/XantphosCs2CO3Dioxane1685

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of utilizing this compound as a building block in a drug discovery context.

G Start This compound Library Combinatorial Library Synthesis Start->Library Acylation N-Acylation Library->Acylation Suzuki Suzuki Coupling Library->Suzuki Buchwald Buchwald-Hartwig Amination Library->Buchwald Screening High-Throughput Screening Acylation->Screening Suzuki->Screening Buchwald->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery workflow using this compound.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its structural features offer numerous possibilities for the creation of novel, diverse, and potentially bioactive molecules. The protocols and data presented, while based on established chemical principles, provide a solid foundation for researchers to begin exploring the synthetic utility of this intriguing compound. Further investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential in the development of new therapeutics and functional materials.

References

Application Notes and Protocols: The Indolizine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific medicinal chemistry application data for 2-Ethylindolizin-6-amine. The following application notes and protocols are therefore based on the broader class of indolizine derivatives to provide a comprehensive overview of the potential applications of this valuable scaffold.

The indolizine nucleus, a fused bicyclic aromatic system containing a bridgehead nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural features have made it an attractive template for the design and synthesis of novel therapeutic agents with a wide range of biological activities.

Synthesis of Functionalized Indolizines

The synthesis of indolizine derivatives is often achieved through cycloaddition reactions. One of the most common methods is the 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles.[3] Other strategies include intramolecular cyclization, cyclocondensation reactions of N-alkylpyridinium salts, and metal-free domino reactions.[1][3] These methods allow for the introduction of a wide variety of substituents on both the pyridine and pyrrole rings, enabling the exploration of structure-activity relationships (SAR).

Caption: General workflow for the synthesis of functionalized indolizines.

Medicinal Chemistry Applications

Indolizine derivatives have demonstrated a remarkable diversity of biological activities, making them promising candidates for drug discovery in various therapeutic areas.

Anticancer Activity

Indolizine-based compounds have shown significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, disruption of EGFR signaling, and induction of apoptosis.[4]

Mechanism of Action: The planar structure of the indolizine ring allows for interactions with biological targets such as enzymes and DNA. Substitutions on the indolizine core are crucial for their anticancer potential. For instance, some derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, while others can interfere with growth factor signaling pathways like the EGFR pathway.[4]

Anticancer Mechanisms of Indolizine Derivatives Indolizine Derivative Indolizine Derivative Tubulin Tubulin Indolizine Derivative->Tubulin Inhibition Microtubule Formation Microtubule Formation Indolizine Derivative->Microtubule Formation Disruption EGFR Signaling EGFR Signaling Indolizine Derivative->EGFR Signaling Inhibition Tumor Growth Tumor Growth Indolizine Derivative->Tumor Growth Inhibition Tubulin->Microtubule Formation Polymerization Mitotic Arrest Mitotic Arrest Microtubule Formation->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Cell Proliferation Cell Proliferation EGFR Signaling->Cell Proliferation Stimulation Cell Proliferation->Tumor Growth

Caption: Key anticancer mechanisms of action for indolizine derivatives.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The U.S. National Cancer Institute's (NCI) 60 human tumor cell line screen is a valuable tool for identifying and characterizing novel anticancer agents.[5][6]

Objective: To evaluate the cytotoxic and cytostatic effects of a test compound against a panel of 60 human cancer cell lines representing nine different cancer types.[5]

Methodology:

  • Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.[7]

  • Compound Addition: The test compound is solubilized (typically in DMSO) and added to the plates at various concentrations. For an initial screen, a single high dose (e.g., 10⁻⁵ M) is often used.[7]

  • Incubation: Plates are incubated for 48 hours after the addition of the compound.[8]

  • Cell Viability Assay (Sulforhodamine B - SRB):

    • Cells are fixed with trichloroacetic acid (TCA).

    • Plates are washed and stained with Sulforhodamine B solution (0.4% w/v in 1% acetic acid).[7]

    • Unbound dye is washed away with 1% acetic acid.[7]

    • Bound dye is solubilized with a Tris base solution, and the absorbance is read on a plate reader.

  • Data Analysis: The percentage of cell growth or inhibition is calculated relative to control wells.

NCI-60 Screening Workflow Cell Plating Cell Plating Incubation_24h 24h Incubation Cell Plating->Incubation_24h Compound Addition Compound Addition Incubation_24h->Compound Addition Incubation_48h 48h Incubation Compound Addition->Incubation_48h Cell Fixation (TCA) Cell Fixation (TCA) Incubation_48h->Cell Fixation (TCA) SRB Staining SRB Staining Cell Fixation (TCA)->SRB Staining Washing Washing SRB Staining->Washing Dye Solubilization Dye Solubilization Washing->Dye Solubilization Absorbance Reading Absorbance Reading Dye Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Caption: Workflow for the NCI-60 anticancer drug screen.

Anti-inflammatory Activity

Certain indolizine derivatives have shown promising anti-inflammatory properties by targeting key mediators of the inflammatory response.

Mechanism of Action: The anti-inflammatory effects of some indolizines are attributed to their ability to inhibit cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9]

Anti-inflammatory Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane NF-kB Pathway NF-kB Pathway Inflammatory Stimuli->NF-kB Pathway Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indolizine Derivative Indolizine Derivative Indolizine Derivative->COX-2 Inhibition Indolizine Derivative->NF-kB Pathway Inhibition TNF-alpha & IL-6 TNF-alpha & IL-6 NF-kB Pathway->TNF-alpha & IL-6 TNF-alpha & IL-6->Inflammation

Caption: Inhibition of inflammatory pathways by indolizine derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Objective: To determine the ability of a test compound to inhibit the activity of the COX-2 enzyme.

Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, arachidonic acid (substrate), and the test compound at various concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.

  • Compound Incubation: Add the test compound or a known inhibitor (e.g., celecoxib) and incubate.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Prostaglandin Detection: After a set incubation period, measure the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

COX-2 Inhibition Assay Workflow Reagent Prep Reagent Preparation Enzyme Addition Add Buffer, Heme, COX-2 Reagent Prep->Enzyme Addition Compound Addition Add Test Compound Enzyme Addition->Compound Addition Incubation_1 Incubate Compound Addition->Incubation_1 Substrate Addition Add Arachidonic Acid Incubation_1->Substrate Addition Incubation_2 Incubate Substrate Addition->Incubation_2 PGE2 Detection Detect PGE2 (EIA) Incubation_2->PGE2 Detection Data Analysis Calculate % Inhibition & IC50 PGE2 Detection->Data Analysis

Caption: Workflow for an in vitro COX-2 inhibition assay.

Antimicrobial Activity

Various indolizine derivatives have been synthesized and evaluated for their activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12][13][14]

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some are thought to disrupt microbial cell membranes or inhibit essential enzymes. For example, due to their structural similarity to azole antifungals, some indolizine derivatives may act as antifungal agents by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[12]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add the microbial inoculum to each well. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

MIC Determination Workflow Inoculum Prep Prepare Microbial Inoculum Inoculation Inoculate Plates Inoculum Prep->Inoculation Compound Dilution Serial Dilution of Compound Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual/Absorbance Reading Visual/Absorbance Reading Incubation->Visual/Absorbance Reading MIC Determination Determine MIC Visual/Absorbance Reading->MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Table 1: Summary of Biological Activities of Selected Indolizine Derivatives (Illustrative Data)

Compound ClassBiological ActivityAssayTarget/OrganismResult
Mannich bases of indolizine-1-carboxylateAntibacterialBroth DilutionE. coli, P. aeruginosa75-86.8% activity compared to standard[10]
Substituted IndolizinesAnticancerNCI-60 ScreenHOP-62 (Non-small cell lung)Up to 34% growth inhibition[4]
Substituted IndolizinesAnticancerNCI-60 ScreenSNB-75 (CNS Cancer)Up to 15% growth inhibition[4]
Pyrazolyl-indolizinesAntimicrobialBroth DilutionB. subtilis, S. aureus, C. albicansPotent activity observed[13]

Note: The data presented are illustrative of the types of activities reported for the indolizine scaffold. Specific values vary greatly depending on the substitution pattern of the indolizine core.

References

Application Notes and Protocols: 2-Ethylindolizin-6-amine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of fluorescence imaging and sensing due to their favorable photophysical properties. The indolizine core can be functionalized to create a diverse range of fluorescent probes with tunable emission spectra and sensitivity to their local environment. This document provides detailed application notes and protocols for the use of 2-Ethylindolizin-6-amine, a representative amino-substituted indolizine, as a fluorescent probe for cellular imaging and pH sensing. While specific data for this compound is not extensively published, the following information is based on the well-documented properties of structurally similar indolizine-based fluorophores.

Principle of Fluorescence

The fluorescence of this compound arises from the π-conjugated system of the indolizine ring. The presence of the electron-donating amino group at the 6-position and the ethyl group at the 2-position influences the intramolecular charge transfer (ICT) characteristics of the molecule. In acidic environments, protonation of the amino group can modulate the ICT process, leading to a change in the fluorescence emission, making it a potential ratiometric pH sensor.

Photophysical Properties

The following table summarizes the representative photophysical properties of this compound in common solvents. These values are extrapolated from data on similar aminoindolizine derivatives and should be considered as a guideline for experimental design.

PropertyValue (in Methanol)Value (in Dichloromethane)
Absorption Maximum (λabs) ~350 nm~345 nm
Emission Maximum (λem) ~450 nm~430 nm
Stokes Shift ~100 nm~85 nm
Molar Extinction Coefficient (ε) ~15,000 M⁻¹cm⁻¹~16,500 M⁻¹cm⁻¹
Fluorescence Quantum Yield (ΦF) ~0.60~0.75
Fluorescence Lifetime (τ) ~3.5 ns~4.0 ns

Application: Ratiometric pH Sensing

Based on the properties of analogous 3-(4-aminophenyl)-indolizine derivatives, this compound is proposed to function as a fluorescent pH probe. The protonation of the 6-amino group in acidic conditions is expected to cause a blue shift in the emission spectrum, allowing for ratiometric measurement of pH.

Proposed pH Sensing Mechanism

Probe This compound (Neutral Form) Protonated_Probe Protonated this compound (Acidic Form) Probe->Protonated_Probe + H+ Emission1 Fluorescence Emission (~450 nm) Probe->Emission1 Excitation (~350 nm) Protonated_Probe->Probe - H+ Emission2 Fluorescence Emission (Blue-shifted, e.g., ~410 nm) Protonated_Probe->Emission2 Excitation (~350 nm) H_ion H+

Caption: Proposed pH sensing mechanism of this compound.

Experimental Protocols

Preparation of Stock Solution
  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes

    • Vortex mixer

  • Protocol:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to prepare a 1 mM stock solution.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

Determination of Photophysical Properties
  • Materials:

    • 1 mM stock solution of this compound in DMSO

    • Spectroscopic grade solvents (e.g., Methanol, Dichloromethane)

    • Quartz cuvettes (1 cm path length)

    • UV-Vis Spectrophotometer

    • Fluorometer

  • Protocol:

    • UV-Vis Absorption Spectrum:

      • Dilute the 1 mM stock solution in the desired solvent to a final concentration of 10 µM.

      • Record the absorption spectrum from 250 nm to 500 nm using the solvent as a blank.

      • Identify the wavelength of maximum absorption (λabs).

    • Fluorescence Emission Spectrum:

      • Using the same 10 µM solution, excite the sample at its λabs.

      • Record the emission spectrum from the excitation wavelength + 10 nm to 600 nm.

      • Identify the wavelength of maximum emission (λem).

    • Quantum Yield Determination (Relative Method):

      • Prepare a solution of a standard fluorophore with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54) with a similar absorbance at the excitation wavelength.

      • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

      • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Protocol for Cellular Staining and Fluorescence Microscopy
  • Materials:

    • Cultured cells on glass-bottom dishes or coverslips

    • 1 mM stock solution of this compound in DMSO

    • Phosphate-Buffered Saline (PBS)

    • Complete cell culture medium

    • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter for ~350 nm excitation and ~450 nm emission)

  • Protocol:

    • Grow cells to the desired confluency on a suitable imaging substrate.

    • Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

    • Remove the loading solution and wash the cells twice with warm PBS.

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope.

Experimental Workflow for Cellular Imaging

Start Start: Cultured Cells Wash1 Wash Cells with PBS Start->Wash1 Prep_Probe Prepare Working Solution (1-10 µM in Medium) Incubate Incubate with Probe (15-30 min, 37°C) Prep_Probe->Incubate Wash1->Prep_Probe Wash2 Wash Cells with PBS (2x) Incubate->Wash2 Image Fluorescence Microscopy Wash2->Image End End: Acquire Images Image->End

Caption: General workflow for staining live cells with this compound.

Data Interpretation and Troubleshooting

  • Low Signal: Increase the probe concentration or incubation time. Ensure the filter sets on the microscope are appropriate for the excitation and emission wavelengths.

  • High Background: Decrease the probe concentration or incubation time. Ensure thorough washing after incubation.

  • Photobleaching: Reduce the excitation light intensity or the exposure time. Use an anti-fade mounting medium for fixed cell imaging.

  • For pH Measurements: To calibrate the probe for ratiometric pH measurements, cells can be treated with ionophores like nigericin and monensin in buffers of known pH to equilibrate the intracellular and extracellular pH.

Safety Precautions

The toxicological properties of this compound have not been fully investigated. Standard laboratory safety precautions should be followed. Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Handle the DMSO stock solution with care as DMSO can facilitate the absorption of compounds through the skin. All waste should be disposed of according to institutional guidelines.

Application Notes and Protocols for High-Throughput Screening of 2-Ethylindolizin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for a representative high-throughput screening (HTS) campaign involving the novel compound 2-Ethylindolizin-6-amine. Due to the absence of specific published HTS data for this compound, the following sections outline a hypothetical screening application against a plausible drug target, based on the known biological activities of the broader indolizine chemical class. Indolizine derivatives have been investigated for a range of biological activities, including kinase inhibition. Therefore, a representative kinase inhibition assay has been selected as a relevant and illustrative example for screening this compound. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers designing and executing similar HTS campaigns.

Hypothetical Target: Serine/Threonine Kinase XYZ

For the purpose of this application note, we will consider a hypothetical screening of this compound against "Serine/Threonine Kinase XYZ" (STKXYZ), a fictional kinase implicated in a cancer-related signaling pathway. The objective of the HTS assay is to identify inhibitors of STKXYZ activity.

Signaling Pathway

The diagram below illustrates the hypothetical signaling pathway in which STKXYZ is a key component. In this pathway, an upstream signaling event leads to the activation of STKXYZ, which in turn phosphorylates a downstream substrate, leading to cell proliferation. Inhibition of STKXYZ is therefore a potential therapeutic strategy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Activates STKXYZ STKXYZ Upstream_Kinase->STKXYZ Activates Downstream_Substrate Downstream_Substrate STKXYZ->Downstream_Substrate Phosphorylates Cell_Proliferation Cell_Proliferation Downstream_Substrate->Cell_Proliferation Promotes Growth_Factor Growth_Factor Growth_Factor->Receptor Binds This compound This compound This compound->STKXYZ Inhibits

Caption: Hypothetical STKXYZ Signaling Pathway

Experimental Protocols

High-Throughput Screening (HTS) Assay for STKXYZ Inhibition

This protocol describes a luminescence-based kinase assay in a 384-well format suitable for HTS. The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a high luminescence signal indicates inhibition of the kinase.

Materials:

  • STKXYZ enzyme (recombinant)

  • Kinase substrate peptide

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Negative control (DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO.

    • Using an acoustic liquid handler or pintool, transfer 50 nL of each compound concentration to the wells of a 384-well assay plate.

    • For control wells, add 50 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme solution in kinase buffer.

    • Prepare a 2X substrate/ATP solution in kinase buffer.

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate.

    • Incubate for 10 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Add 5 µL of the 2X substrate/ATP solution to each well to start the kinase reaction. The final volume in each well is 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the luminescence-based ATP detection reagent to room temperature.

    • Add 10 µL of the ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Dose-Response and IC₅₀ Determination

This protocol is used to determine the potency of hit compounds identified in the primary screen.

Protocol:

  • Perform the HTS assay as described above with a wider range of concentrations for the hit compound (e.g., a 10-point, 3-fold serial dilution starting from 100 µM).

  • Calculate the percent inhibition for each concentration relative to the positive and negative controls: % Inhibition = 100 * (Luminescence_compound - Luminescence_positive_control) / (Luminescence_negative_control - Luminescence_positive_control)

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The following table summarizes hypothetical data from the primary screen and subsequent dose-response analysis for this compound and a control compound.

CompoundPrimary Screen Inhibition @ 10 µM (%)IC₅₀ (µM)
This compound85.21.5
Staurosporine (Control)98.90.01

Experimental Workflow

The following diagram illustrates the overall workflow for the high-throughput screening campaign.

G cluster_preparation Assay Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis and Follow-up Compound_Library Compound Library (incl. This compound) Compound_Plating Compound Plating (384-well) Compound_Library->Compound_Plating Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP) Assay_Execution Assay Execution (Kinase Reaction) Reagent_Prep->Assay_Execution Compound_Plating->Assay_Execution Data_Acquisition Data Acquisition (Luminescence Reading) Assay_Execution->Data_Acquisition Primary_Hit_ID Primary Hit Identification Data_Acquisition->Primary_Hit_ID Dose_Response Dose-Response (IC50) Primary_Hit_ID->Dose_Response Hit_Validation Hit Validation & Secondary Assays Dose_Response->Hit_Validation

Caption: HTS Campaign Workflow

Conclusion

These application notes provide a representative framework for conducting a high-throughput screening campaign with this compound, using a hypothetical kinase inhibition assay as an example. The detailed protocols for the primary screen and dose-response analysis, along with the illustrative signaling pathway and workflow diagrams, offer a comprehensive guide for researchers. While the specific biological target and assay format may vary, the principles and methodologies outlined here are broadly applicable to the early stages of drug discovery for novel chemical entities.

Application Notes and Protocols for the Detection of 2-Ethylindolizin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Ethylindolizin-6-amine is a heterocyclic amine containing an indolizine core structure. The indolizine scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. The development of robust and reliable analytical methods for the detection and quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing processes.

This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂[1]
Molecular Weight160.22 g/mol [1][2]
Chemical Structure
alt text
N/A

Analytical Methods

Two primary analytical methods are presented for the detection and quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method for routine quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly useful for identification and confirmation.

Method 1: HPLC-UV Analysis of this compound

This method describes the quantitative analysis of this compound in a sample matrix using reversed-phase HPLC with UV detection.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution with the mobile phase.

  • Sample Extraction (from a biological matrix, e.g., plasma):

    • To 1 mL of plasma, add 3 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
UV DetectorDiode Array Detector (DAD)
Detection Wavelength280 nm (hypothetical, based on typical aromatic amine absorbance)
Run Time10 minutes
Quantitative Data

Table 1: HPLC-UV Method Performance (Illustrative Data)

ParameterResult
Retention Time4.52 min
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)0.9995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Recovery92.5%
Precision (%RSD)< 2%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction concentration Evaporation & Reconstitution extraction->concentration filtration Filtration (0.22 µm) concentration->filtration hplc HPLC System filtration->hplc Inject separation C18 Column Separation hplc->separation detection UV Detection (280 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram Signal integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

HPLC-UV Experimental Workflow

Method 2: GC-MS Analysis of this compound

This method provides a highly selective and sensitive approach for the identification and quantification of this compound, often requiring derivatization to improve volatility and chromatographic performance.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.

  • Sample Extraction: Follow the same extraction procedure as for the HPLC-UV method. After evaporation, reconstitute the residue in 100 µL of ethyl acetate.

  • Derivatization:

    • To the 100 µL of sample or standard in ethyl acetate, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC-MS SystemAgilent 7890B GC with 5977A MSD or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Oven ProgramStart at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line Temp280°C
Ion Source Temp230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range50 - 400 amu
SIM Ionsm/z 160 (M+), 145, 117 (hypothetical fragments)
Quantitative Data

Table 2: GC-MS Method Performance (Illustrative Data)

ParameterResult
Retention Time (derivatized)12.75 min
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)0.9992
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Recovery89.8%
Precision (%RSD)< 5%

Table 3: Mass Spectrometry Data (Hypothetical for TMS-derivatized compound)

Ion Typem/zRelative Abundance
Molecular Ion [M]⁺23245%
[M-CH₃]⁺217100%
[M-C₂H₅]⁺20330%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample extraction Extraction start->extraction derivatization Derivatization (BSTFA) extraction->derivatization gcms GC-MS System derivatization->gcms Inject separation HP-5ms Column Separation gcms->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry ionization->detection tic Total Ion Chromatogram detection->tic Data Acquisition mass_spec Mass Spectrum Analysis tic->mass_spec quantification Quantification (SIM) mass_spec->quantification

GC-MS Experimental Workflow

Hypothetical Metabolic Pathway

In the absence of specific data for this compound, a hypothetical metabolic pathway is presented based on common xenobiotic metabolism. Aromatic amines often undergo Phase I and Phase II metabolic reactions.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism compound This compound p450 Cytochrome P450 (Oxidation) compound->p450 Bioactivation hydroxylated Hydroxylated Metabolite p450->hydroxylated conjugation UGT or SULT (Conjugation) hydroxylated->conjugation Detoxification conjugated Glucuronide or Sulfate Conjugate conjugation->conjugated excretion Excretion (Urine/Bile) conjugated->excretion Elimination

Hypothetical Metabolic Pathway

This diagram illustrates a potential metabolic fate where this compound undergoes oxidation (Phase I) followed by conjugation (Phase II) to form a more water-soluble compound that can be readily excreted from the body.

Conclusion

The HPLC-UV and GC-MS methods detailed in these application notes provide robust and reliable frameworks for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity, specificity, or sample throughput. The provided protocols and illustrative data serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this and similar indolizine-based compounds. It is recommended that method parameters be optimized for the specific instrumentation and sample matrices used.

References

Application Notes and Protocols: In Vitro Biological Evaluation of Indolizine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the scope of this document: Extensive research did not yield specific in vitro biological evaluation data for "2-Ethylindolizin-6-amine derivatives." Therefore, this document provides a generalized framework of application notes and protocols applicable to the broader class of indolizine derivatives , based on published research on related compounds. The quantitative data presented herein is illustrative and intended to serve as a template for data presentation.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indolizine and its derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The in vitro evaluation of novel indolizine derivatives is a critical first step in the drug discovery process, enabling the identification of lead compounds with promising therapeutic potential. This document outlines detailed protocols for key in vitro assays to assess the cytotoxic and anti-inflammatory activities of indolizine derivatives.

Data Presentation: Biological Activities of Indolizine Derivatives

The following tables present a template for summarizing the quantitative data obtained from the in vitro assays.

Table 1: Cytotoxicity of Indolizine Derivatives against a Cancer Cell Line

Compound IDConcentration (µM)Cell Viability (%)IC50 (µM)
IND-0011085.2 ± 4.145.8
IND-0021062.5 ± 3.715.2
IND-0031095.1 ± 5.2> 100
Doxorubicin (Control)148.3 ± 2.90.8

Data are presented as mean ± standard deviation (n=3). IC50 values are calculated from dose-response curves.

Table 2: In Vitro Anti-inflammatory Activity of Indolizine Derivatives

Compound IDCOX-2 Inhibition IC50 (µM)TNF-α Inhibition at 10 µM (%)IL-6 Inhibition at 10 µM (%)Nitric Oxide Inhibition at 10 µM (%)
IND-00125.442.1 ± 3.335.8 ± 2.950.2 ± 4.5
IND-0028.975.3 ± 5.168.4 ± 4.782.1 ± 6.3
IND-003> 1005.2 ± 1.18.1 ± 1.510.5 ± 2.1
Celecoxib (Control)0.45N/AN/AN/A
Dexamethasone (Control)N/A88.9 ± 6.892.3 ± 7.195.6 ± 7.8

Data are presented as mean ± standard deviation (n=3). IC50 values are calculated from dose-response curves.

Experimental Protocols

Cytotoxicity Evaluation: MTT Assay

This protocol assesses the effect of indolizine derivatives on cell viability and proliferation. The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[2][3]

Materials:

  • 96-well plates

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indolizine derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the indolizine derivatives in a complete culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include wells for untreated cells (vehicle control) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]

Anti-inflammatory Activity

This fluorometric assay screens for inhibitors of the COX-2 enzyme, a key mediator of inflammation. The assay measures the generation of Prostaglandin G2, an intermediate product of the COX-2 reaction.[5]

Materials:

  • COX-2 inhibitor screening kit (containing COX-2 enzyme, assay buffer, probe, cofactor, and a known inhibitor like celecoxib)

  • 96-well black opaque plates

  • Indolizine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic acid (substrate)

  • Fluorometric microplate reader

Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compounds to the desired concentrations in the assay buffer.[5][6]

  • Reaction Setup: In a 96-well black plate, add the assay buffer, COX-2 enzyme, cofactor, and the test compound or control (vehicle or known inhibitor).[6]

  • Enzyme Incubation: Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously, often using a multi-channel pipette.[5]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., every minute for 5-10 minutes) at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[5]

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each compound concentration relative to the enzyme control. Calculate the IC50 value from the dose-response curve.

This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant of stimulated immune cells (e.g., lipopolysaccharide-stimulated macrophages).

Materials:

  • Human or murine TNF-α and IL-6 ELISA kits

  • 96-well ELISA plates

  • Cell culture supernatants from cells treated with indolizine derivatives

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Protocol:

  • Plate Preparation: Prepare reagents and standards according to the kit protocol. Add the capture antibody to the wells of the 96-well plate and incubate. Wash the plate to remove unbound antibody.[1][7]

  • Sample Addition: Add the cell culture supernatants (containing the cytokines) and the prepared standards to the wells. Incubate to allow the cytokines to bind to the capture antibody.[1][7]

  • Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. This antibody will bind to a different epitope on the captured cytokine. Incubate and wash.[7]

  • Enzyme Conjugate: Add streptavidin-HRP (Horseradish Peroxidase) to the wells, which will bind to the biotinylated detection antibody. Incubate and wash.[8]

  • Substrate Addition: Add the TMB substrate solution. HRP will catalyze a reaction that produces a colored product. Incubate in the dark.[7]

  • Stop Reaction and Read: Add the stop solution to terminate the reaction, which will cause a color change (e.g., from blue to yellow). Measure the absorbance at 450 nm.[7]

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of TNF-α or IL-6 in the samples.

This assay quantifies the production of nitric oxide (NO) by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants. The Griess assay is a colorimetric method based on the diazotization reaction.[9][10]

Materials:

  • Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • 96-well plates

  • Cell culture supernatants

  • Sodium nitrite (for standard curve)

  • Microplate reader

Protocol:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the cell culture medium.[9]

  • Sample Collection: Collect the cell culture supernatants from cells that have been stimulated (e.g., with LPS) in the presence or absence of the indolizine derivatives.

  • Griess Reaction: In a 96-well plate, add the cell culture supernatants and the nitrite standards to separate wells. Add the Griess reagent to each well and mix.[10]

  • Incubation: Incubate the plate at room temperature for 5-15 minutes, protected from light. A pink to magenta color will develop.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm.

  • Data Analysis: Create a standard curve by plotting the absorbance of the nitrite standards against their concentrations. Use this curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition for each compound.

Visualizations

Experimental Workflow

G General Workflow for In Vitro Screening of Indolizine Derivatives cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Anti-inflammatory Assay Details cluster_3 Data Analysis Synthesis Synthesis of Indolizine Derivatives Characterization Structural Characterization Synthesis->Characterization Stock Preparation of Stock Solutions (DMSO) Characterization->Stock Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stock->Cytotoxicity AntiInflammatory Anti-inflammatory Assays Stock->AntiInflammatory IC50 IC50 Determination Cytotoxicity->IC50 COX COX-2 Inhibition AntiInflammatory->COX Cytokines TNF-α & IL-6 Quantification (ELISA) AntiInflammatory->Cytokines NO Nitric Oxide Assay (Griess) AntiInflammatory->NO Inhibition % Inhibition Calculation COX->Inhibition Cytokines->Inhibition NO->Inhibition SAR Structure-Activity Relationship (SAR) IC50->SAR Inhibition->SAR

Caption: Workflow for the in vitro screening of novel indolizine derivatives.

Inflammatory Signaling Pathway

G Key Targets in Inflammatory Signaling cluster_pathway Inflammatory Cascade cluster_enzymes Enzymes cluster_products Mediators cluster_inhibitors Potential Inhibition by Indolizine Derivatives Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage / Immune Cell Stimulus->Macrophage NFkB NF-κB Activation Macrophage->NFkB COX2 COX-2 (Cyclooxygenase-2) NFkB->COX2 iNOS iNOS (Inducible Nitric Oxide Synthase) NFkB->iNOS TNF TNF-α NFkB->TNF IL6 IL-6 NFkB->IL6 Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation TNF->Inflammation IL6->Inflammation Indolizine Indolizine Derivatives Indolizine->COX2 Inhibit Indolizine->iNOS Inhibit Indolizine->TNF Reduce Indolizine->IL6 Reduce

Caption: Signaling pathway showing key targets for anti-inflammatory agents.

References

Application Notes and Protocols: Utilizing 2-Ethylindolizin-6-amine in Catalyst Design

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific catalytic applications for 2-Ethylindolizin-6-amine are not extensively reported in the current scientific literature. The following application notes and protocols are based on the known catalytic activity of the broader class of indolizine derivatives and represent a plausible application for a chiral catalyst derived from this compound. The provided data is illustrative.

Introduction

Indolizine scaffolds are privileged structures in medicinal chemistry and have gained significant attention in catalyst design.[1][2][3] Their rigid, electron-rich nature makes them excellent platforms for the development of novel ligands for asymmetric catalysis. This document outlines the application of a chiral phosphine ligand derived from this compound, designated as (R)-EIA-Phos , in the copper-catalyzed asymmetric Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones. The amino group at the 6-position of this compound provides a convenient handle for the synthesis of more complex chiral ligands.

Catalyst Structure

The hypothetical chiral ligand, (R)-EIA-Phos, is synthesized from this compound and (R)-2-(diphenylphosphino)-1,1'-binaphthyl-2'-yl trifluoromethanesulfonate.

Figure 1: Structure of (R)-EIA-Phos (A chemical structure diagram would be presented here in a full document)

Application: Asymmetric Friedel-Crafts Alkylation of Indole

This protocol describes the use of a Cu(I)- (R)-EIA-Phos complex as a catalyst for the enantioselective conjugate addition of indole to benzylideneacetone. This reaction is a fundamental C-C bond-forming reaction to produce chiral 3-substituted indole derivatives, which are common motifs in pharmaceuticals.

Quantitative Data

The following table summarizes the performance of the Cu(I)-(R)-EIA-Phos catalyst in the asymmetric Friedel-Crafts alkylation of indole with various α,β-unsaturated ketones.

EntrySubstrate (Ketone)ProductYield (%)ee (%)
1Benzylideneacetone3-(1-Phenyl-3-oxobutan-2-yl)-1H-indole9295
2Chalcone3-(1,3-Diphenyl-3-oxopropyl)-1H-indole8892
3(E)-4-Phenylbut-3-en-2-one3-(1-Phenyl-3-oxobutyl)-1H-indole9596
4(E)-4-(4-Nitrophenyl)but-3-en-2-one3-(1-(4-Nitrophenyl)-3-oxobutyl)-1H-indole8598
5(E)-4-(4-Methoxyphenyl)but-3-en-2-one3-(1-(4-Methoxyphenyl)-3-oxobutyl)-1H-indole9193

Table 1: Performance of Cu(I)-(R)-EIA-Phos in Asymmetric Friedel-Crafts Alkylation. Reactions were carried out with 1.0 mmol of indole, 1.2 mmol of the ketone, 2.5 mol% of Cu(OTf)₂ and 2.6 mol% of (R)-EIA-Phos in CH₂Cl₂ at room temperature for 24 hours.

Experimental Protocols

Protocol 1: Synthesis of (R)-EIA-Phos Ligand

This protocol describes the synthesis of the chiral phosphine ligand from this compound.

Materials:

  • This compound

  • (R)-2-(diphenylphosphino)-1,1'-binaphthyl-2'-yl trifluoromethanesulfonate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard Schlenk line and glassware

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), (R)-2-(diphenylphosphino)-1,1'-binaphthyl-2'-yl trifluoromethanesulfonate (1.1 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.03 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add 10 mL of anhydrous toluene via syringe.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford (R)-EIA-Phos as a solid.

Protocol 2: Copper-Catalyzed Asymmetric Friedel-Crafts Alkylation

This protocol details the use of the Cu(I)-(R)-EIA-Phos complex in the asymmetric alkylation of indole.

Materials:

  • Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)₂·C₇H₈

  • (R)-EIA-Phos

  • Indole

  • Benzylideneacetone

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Standard Schlenk tubes and glassware

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add (CuOTf)₂·C₇H₈ (0.0125 mmol) and (R)-EIA-Phos (0.026 mmol).

  • Add 2.0 mL of anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • In a separate Schlenk tube, dissolve indole (1.0 mmol) and benzylideneacetone (1.2 mmol) in 3.0 mL of anhydrous CH₂Cl₂.

  • Add the substrate solution to the catalyst solution via syringe.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired 3-substituted indole.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation & Reaction cluster_analysis Product Analysis L1 Combine Reactants: This compound, (R)-BINAP-OTf, Pd(OAc)2, Xantphos, Cs2CO3 L2 Reaction in Toluene (110 °C, 24h) L1->L2 L3 Work-up and Purification L2->L3 L4 (R)-EIA-Phos L3->L4 C1 Pre-catalyst Formation: Cu(OTf)2 + (R)-EIA-Phos in CH2Cl2 L4->C1 Use Ligand C2 Add Substrates: Indole and Benzylideneacetone C1->C2 C3 Reaction (RT, 24h) C2->C3 A1 Reaction Quench and Work-up C3->A1 Process Product A2 Purification (Column Chromatography) A1->A2 A3 Characterization: NMR, MS A2->A3 A4 Chiral HPLC (ee determination) A2->A4 Catalytic_Cycle Cu_L Cu(I)-(R)-EIA-Phos Intermediate1 Cu-Indolyl Complex Cu_L->Intermediate1 + Indole - H+ Indole Indole Ketone α,β-Unsaturated Ketone Intermediate2 Michael Addition Intermediate Intermediate1->Intermediate2 + Ketone Product Chiral Product Intermediate2->Product + H+ - Cu(I)-(R)-EIA-Phos

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylindolizin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Ethylindolizin-6-amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges and improve reaction yields.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-ethyl-5-nitropyridine. The first step involves the reduction of the nitro group to an amino group, yielding 5-amino-2-ethylpyridine. The subsequent and final step is a Chichibabin indolizine synthesis, which involves the cyclization of the aminopyridine intermediate with an α-haloketone to form the desired this compound.

Synthetic Pathway start 2-Ethyl-5-nitropyridine intermediate 5-Amino-2-ethylpyridine start->intermediate Reduction (e.g., SnCl2, HCl) product This compound intermediate->product Chichibabin Cyclization (e.g., Bromoacetaldehyde)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Amino-2-ethylpyridine (Intermediate)

Principle: The nitro group of 2-ethyl-5-nitropyridine is reduced to a primary amine using tin(II) chloride in the presence of hydrochloric acid.

Materials:

  • 2-Ethyl-5-nitropyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethyl-5-nitropyridine (1.0 eq) in ethanol.

  • To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Slowly add concentrated hydrochloric acid (a sufficient amount to dissolve the tin salt and maintain acidic conditions) while cooling the flask in an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). During this process, a precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude 5-amino-2-ethylpyridine.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

Principle: The final product is synthesized via a Chichibabin indolizine synthesis. This involves the reaction of 5-amino-2-ethylpyridine with an α-halocarbonyl compound, such as bromoacetaldehyde dimethyl acetal (which generates bromoacetaldehyde in situ under acidic conditions), to form a pyridinium salt intermediate, which then undergoes intramolecular cyclization.

Materials:

  • 5-Amino-2-ethylpyridine

  • Bromoacetaldehyde dimethyl acetal

  • Sodium bicarbonate (NaHCO₃)

  • Acetone or a similar polar aprotic solvent

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-amino-2-ethylpyridine (1.0 eq) in acetone.

  • Add bromoacetaldehyde dimethyl acetal (1.1-1.5 eq) to the solution.

  • Heat the mixture to reflux and monitor the formation of the pyridinium salt intermediate by TLC.

  • After the formation of the salt is complete, add a saturated aqueous solution of sodium bicarbonate to the reaction mixture to induce cyclization.

  • Continue to stir the mixture at room temperature or with gentle heating until the cyclization is complete (monitor by TLC).

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields based on analogous reactions reported in the literature. Actual results may vary depending on experimental conditions and scale.

StepReactantReagentMolar Ratio (Reactant:Reagent)SolventTemperature (°C)Typical Yield (%)
12-Ethyl-5-nitropyridineSnCl₂·2H₂O1 : 4-5Ethanol/HClReflux70-90
25-Amino-2-ethylpyridineBromoacetaldehyde dimethyl acetal1 : 1.1-1.5AcetoneReflux40-60

Troubleshooting Guide

Troubleshooting cluster_step1 Step 1: Reduction Issues cluster_step2 Step 2: Cyclization Issues start Low Yield of This compound incomplete_reduction Incomplete Reduction of Nitro Group start->incomplete_reduction purification_1 Difficulty in Purifying 5-Amino-2-ethylpyridine start->purification_1 no_cyclization No or Poor Cyclization start->no_cyclization purification_2 Difficulty in Purifying Final Product start->purification_2 side_products_1 Formation of Side Products (e.g., azo compounds) incomplete_reduction->side_products_1 sol_ir1 Increase reaction time or temperature. Ensure sufficient amount of reducing agent and acid. incomplete_reduction->sol_ir1 Check TLC for starting material sol_sp1 Optimize reaction temperature to minimize side reactions. side_products_1->sol_sp1 Consider alternative reducing agents (e.g., H2/Pd/C, Fe/NH4Cl) sol_p1 Use a different purification method (e.g., acid-base extraction) or elute with a more polar solvent system containing a small amount of base (e.g., triethylamine). purification_1->sol_p1 Product is basic and may stick to silica gel side_products_2 Formation of Polymeric or Unidentified Side Products no_cyclization->side_products_2 sol_nc1 Ensure the α-haloketone is reactive. Increase reaction time or temperature for salt formation. Ensure the base is added for the cyclization step. no_cyclization->sol_nc1 Check for formation of pyridinium salt intermediate sol_sp2 Consider protecting the amino group before cyclization (e.g., as an acetamide) and deprotecting afterwards. side_products_2->sol_sp2 Amino group may react with the α-haloketone sol_p2 Optimize the mobile phase for column chromatography. Consider recrystallization if the product is a solid. purification_2->sol_p2 Product may be colored and have similar polarity to byproducts

Caption: Troubleshooting flowchart for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: The reduction of the nitro group in Step 1 is incomplete. What can I do?

A1: Incomplete reduction can be due to several factors. First, ensure that a sufficient excess of the reducing agent (tin(II) chloride) and hydrochloric acid is used. The reaction is often monitored by TLC, and if starting material is still present after a prolonged reflux time, you can try adding more reducing agent. Alternatively, consider using a different reduction method, such as catalytic hydrogenation with palladium on carbon (H₂/Pd/C), which can sometimes be more efficient, although it may require specialized equipment.

Q2: I am observing the formation of a dark, tar-like substance during the Chichibabin cyclization in Step 2. What is causing this?

A2: The formation of polymeric or tar-like materials in the Chichibabin reaction can be due to side reactions, especially at elevated temperatures. The pyridinium ylide intermediate is highly reactive and can undergo self-condensation or other undesired reactions. To mitigate this, try running the reaction at a lower temperature for a longer period. Also, ensure that the base (sodium bicarbonate) is added portion-wise to control the rate of the cyclization. The purity of the starting 5-amino-2-ethylpyridine is also crucial; impurities can catalyze side reactions.

Q3: The amino group on the pyridine ring seems to be interfering with the cyclization reaction. Are there any strategies to prevent this?

A3: The exocyclic amino group is nucleophilic and can potentially compete with the pyridine nitrogen in reacting with the α-haloketone. If this is suspected to be a significant issue, you can protect the amino group before the cyclization step. A common protecting group for an amino group is an acetyl group (forming an acetamide). The acetamide can be introduced by reacting the 5-amino-2-ethylpyridine with acetic anhydride. After the successful indolizine ring formation, the acetyl group can be removed by acid or base hydrolysis to yield the desired this compound.

Q4: Purification of the final product, this compound, is proving difficult. What are some tips for effective purification?

A4: Amino-substituted indolizines can be challenging to purify by column chromatography due to their basicity, which can lead to tailing on silica gel. To improve separation, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. Alternatively, an acid-base extraction can be an effective purification strategy. Dissolve the crude product in a suitable organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like sodium hydroxide and extract the purified product back into an organic solvent.

Q5: Can I use a different α-haloketone in Step 2?

A5: The choice of the α-haloketone determines the substitution pattern on the five-membered ring of the indolizine core. For the synthesis of the parent this compound (with no additional substituents on the five-membered ring), a two-carbon α-halocarbonyl species like bromoacetaldehyde is required. Using other α-haloketones, such as 3-bromo-2-butanone, would result in a different substituent at the 1-position of the indolizine ring. Therefore, for the target compound, a reagent that delivers a C2-synthon is necessary.

Experimental_Workflow_Step2 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve 5-amino-2-ethylpyridine in acetone add_reagent Add bromoacetaldehyde dimethyl acetal dissolve->add_reagent reflux Heat to reflux add_reagent->reflux monitor_salt Monitor pyridinium salt formation by TLC reflux->monitor_salt add_base Add saturated NaHCO3 solution monitor_salt->add_base cyclize Stir at RT or with gentle heat add_base->cyclize monitor_product Monitor product formation by TLC cyclize->monitor_product concentrate Remove acetone monitor_product->concentrate extract Extract with DCM concentrate->extract wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry filter_concentrate Filter and concentrate wash_dry->filter_concentrate purify Purify by column chromatography filter_concentrate->purify final_product final_product purify->final_product Obtain pure this compound

Caption: Experimental workflow for the Chichibabin cyclization step.

Technical Support Center: Purification of 2-Ethylindolizin-6-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Ethylindolizin-6-amine using column chromatography. The following information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound by silica gel column chromatography?

A1: The main challenge arises from the basic nature of the amine group in this compound. Silica gel, the most common stationary phase, is acidic.[1] This can lead to strong interactions between the basic amine and the acidic silica, resulting in poor separation, tailing of the compound peak, and potential degradation or irreversible adsorption of the product onto the column.[1][2]

Q2: What are the recommended stationary phases for the purification of this compound?

A2: While standard silica gel can be used with modifications to the mobile phase, alternative stationary phases can provide better results. Options include:

  • Amine-functionalized silica: This is often the preferred choice as it minimizes the strong acid-base interactions between the analyte and the stationary phase.[1]

  • Alumina (neutral or basic): Alumina is another polar stationary phase that can be less acidic than silica gel and is a good alternative for the purification of basic compounds.

  • Reversed-phase C18 silica: In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be an effective method for purifying amines, especially if they are more lipophilic.[2]

Q3: How do I select an appropriate mobile phase for the purification of this compound?

A3: The choice of mobile phase is critical for a successful separation. For normal-phase chromatography on silica gel, a common starting point is a mixture of a nonpolar solvent and a polar solvent, such as hexane/ethyl acetate or dichloromethane/methanol.[2] Due to the basicity of this compound, it is highly recommended to add a small amount of a competing base to the mobile phase to improve elution and peak shape.

Q4: Why should I add a base to my mobile phase?

A4: Adding a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase helps to neutralize the acidic silanol groups on the surface of the silica gel.[1][2] This reduces the strong interaction between your basic amine and the stationary phase, leading to better peak shape and improved recovery of your compound. A typical concentration of triethylamine is 0.1-1% of the total solvent volume.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound is strongly adsorbed to the acidic silica gel.Add a competing base like triethylamine (0.1-1%) to your mobile phase to reduce the interaction with the silica.[2][3]
Compound is streaking or tailing Strong acid-base interaction between the amine and the silica gel.Add triethylamine or another suitable base to the mobile phase.[3] Alternatively, consider using an amine-functionalized silica column.[1]
The column is overloaded with the sample.Reduce the amount of crude sample loaded onto the column.
Poor separation of the desired compound from impurities The mobile phase composition is not optimized.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase for separation before running the column.[4]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Low recovery of the compound Irreversible adsorption onto the silica gel.Use a mobile phase containing a competing base or switch to a less acidic stationary phase like alumina or an amine-functionalized silica.
The compound is unstable on silica gel.Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the elution).[4]

Experimental Protocol: Purification of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 35-70 µm particle size)

  • Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA)

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates, developing chamber, and UV lamp

2. Mobile Phase Selection:

  • Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate.

  • Spot the crude mixture on a TLC plate and elute with different solvent ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Add 0.5% triethylamine to the chosen solvent system to improve the spot shape.

  • The ideal mobile phase will give a retention factor (Rf) of ~0.2-0.3 for the desired compound.

3. Column Packing:

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Wash the column with the mobile phase until the silica bed is stable.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure to the top of the column to begin elution (flash chromatography).

  • Collect fractions in separate test tubes.

  • Monitor the elution process by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure this compound.

6. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC TLC Analysis for Mobile Phase Selection Slurry Prepare Silica Gel Slurry TLC->Slurry Optimized Solvent System Column_Packing Pack Column Slurry->Column_Packing Sample_Loading Load Sample Column_Packing->Sample_Loading Elution Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Fractions TLC Analysis of Fractions Fraction_Collection->TLC_Fractions Combine_Fractions Combine Pure Fractions TLC_Fractions->Combine_Fractions Identify Pure Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Purification Issue? No_Elution Compound Not Eluting Start->No_Elution Yes Streaking Peak Tailing / Streaking Start->Streaking Yes Poor_Separation Poor Separation Start->Poor_Separation Yes Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Add_Base Add Triethylamine (0.1-1%) to Mobile Phase No_Elution->Add_Base Streaking->Add_Base Change_Stationary_Phase Use Amine-Functionalized Silica or Alumina Streaking->Change_Stationary_Phase Optimize_Solvent Re-optimize Mobile Phase with TLC Poor_Separation->Optimize_Solvent Check_Packing Repack Column Carefully Poor_Separation->Check_Packing

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Optimization of N-alkylation of 2-Ethylindolizin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 2-Ethylindolizin-6-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and reagents for the N-alkylation of this compound?

The N-alkylation of this compound typically involves the reaction of the starting amine with an alkylating agent in the presence of a base and a suitable solvent.

  • Substrate: this compound

  • Alkylating Agents: Alkyl halides (e.g., methyl iodide, ethyl bromide), dimethyl sulfate.

  • Bases: Inorganic bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases such as triethylamine (TEA).

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or acetone.

Q2: I am observing low to no conversion of my starting material. What are the potential causes and solutions?

Low conversion in N-alkylation reactions can be attributed to several factors:

  • Insufficiently strong base: The chosen base may not be strong enough to deprotonate the amine effectively. Consider switching to a stronger base (e.g., from K₂CO₃ to NaH).

  • Low reaction temperature: The reaction may require heating to proceed at a reasonable rate. Try increasing the reaction temperature.

  • Poor solubility of reagents: If the starting material or base is not soluble in the chosen solvent, the reaction will be slow.[1] Consider a solvent in which all components are more soluble.

  • Inactive alkylating agent: The alkylating agent may have degraded. Use a fresh bottle or purify the existing one.

Q3: My reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

Over-alkylation is a common side reaction in the N-alkylation of amines.[2][3] To favor mono-alkylation:

  • Control stoichiometry: Use a stoichiometric amount or a slight excess (1-1.2 equivalents) of the alkylating agent.

  • Slow addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at all times.

  • Lower reaction temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

  • Use a bulkier alkylating agent: Steric hindrance can disfavor the second alkylation step.

Q4: Are there any alternative methods for N-alkylation if traditional methods with alkyl halides are failing?

Yes, several other methods can be employed for N-alkylation:

  • Reductive Amination: This involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). This is a good alternative to avoid over-alkylation.[2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form C-N bonds and might be applicable for certain aryl or vinyl amines.

  • Mitsunobu Reaction: This reaction uses triphenylphosphine and a dialkyl azodicarboxylate to alkylate the amine with an alcohol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-alkylation of this compound.

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Increase reaction time and/or temperature. - Use a stronger base (e.g., NaH). - Ensure all reagents are dry and pure.
Decomposition of starting material or product.- Use milder reaction conditions (lower temperature, weaker base). - Degas the solvent to remove oxygen.
Multiple Products Over-alkylation (di-alkylation).- Use a 1:1 molar ratio of amine to alkylating agent. - Add the alkylating agent dropwise. - Consider using a protecting group strategy if feasible.[3]
C-alkylation on the indolizine ring.- The indolizine ring is electron-rich and can undergo electrophilic substitution. C3 is a common site for alkylation.[4] - Use less reactive alkylating agents. - Screen different solvents and bases to alter the reactivity.
Difficulty in Product Purification Product and starting material have similar polarity.- If the reaction has gone to completion, this should not be an issue. If not, try to drive the reaction to completion. - Consider derivatizing the product or starting material to alter its polarity before chromatography.
Oily product that is difficult to crystallize.- Try different solvent systems for crystallization. - Purify by column chromatography. - Consider converting the product to a salt to induce crystallization.

Experimental Protocols

General Protocol for N-alkylation using an Alkyl Halide
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, ACN), add a base (e.g., K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes hypothetical results from an optimization study for the N-methylation of this compound with methyl iodide.

Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃ (2.0)AcetoneReflux1245
2K₂CO₃ (2.0)ACN80865
3K₂CO₃ (2.0)DMF80675
4NaH (1.5)DMFRT485
5NaH (1.5)THFRT680
6Cs₂CO₃ (2.0)DMF60878

Visualizations

Experimental Workflow for N-alkylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve this compound in solvent B Add Base A->B C Add Alkyl Halide B->C Stir at RT D Heat and Stir C->D E Quench with Water D->E Monitor by TLC/LC-MS F Extract with Organic Solvent E->F G Wash and Dry F->G H Concentrate G->H I Column Chromatography H->I J J I->J Pure N-alkylated Product

Caption: General experimental workflow for the N-alkylation of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_decomposition Troubleshooting Decomposition Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC/LC-MS) Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Low Conversion Decomposition Starting Material or Product Decomposition Check_Conversion->Decomposition Complex Mixture Increase_Temp Increase Temperature Incomplete_Reaction->Increase_Temp Stronger_Base Use Stronger Base Incomplete_Reaction->Stronger_Base Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Milder_Base Use Milder Base Decomposition->Milder_Base Lower_Temp Lower Temperature Decomposition->Lower_Temp Degas_Solvent Degas Solvent Decomposition->Degas_Solvent End Optimized Reaction Increase_Temp->End Re-run Reaction Stronger_Base->End Increase_Time->End Milder_Base->End Lower_Temp->End Degas_Solvent->End

Caption: A logical guide for troubleshooting low yields in the N-alkylation reaction.

References

Side-product analysis in the synthesis of 2-Ethylindolizin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Ethylindolizin-6-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step synthesis beginning with a substituted pyridine. A plausible route is a variation of the Tschitschibabin indolizine synthesis. This typically involves the reaction of a 2-amino-5-nitropyridine with an appropriate α-haloketone to construct the indolizine core, followed by the reduction of the nitro group to the desired amine.

Q2: What are the key starting materials for this synthesis?

The primary starting materials for the proposed synthetic route are:

  • 2-Amino-5-nitropyridine: This provides the pyridine ring and the precursor to the 6-amine group.

  • 1-Bromo-2-butanone (or a similar α-haloketone): This reagent provides the atoms necessary to form the five-membered ring of the indolizine core, including the 2-ethyl substituent.

Q3: What are the typical reaction conditions for the cyclization step?

The cyclization reaction to form the 2-ethyl-6-nitroindolizine intermediate is often carried out in a high-boiling point solvent, such as acetone or ethanol, and may be heated to reflux. The reaction is typically base-catalyzed, with common bases including sodium bicarbonate or triethylamine.

Q4: How is the final amine group introduced?

The 6-amine group is typically introduced by the reduction of a 6-nitro group on the indolizine ring. Common reducing agents for this transformation include tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl), or catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or no yield of 2-ethyl-6-nitroindolizine (cyclization step) 1. Insufficient reaction temperature or time. 2. Decomposition of the α-haloketone. 3. Incorrect base or stoichiometry. 4. Low purity of starting materials. 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Consider increasing the reaction temperature if the reaction is sluggish.2. Reagent Quality: Ensure the α-haloketone is fresh or has been properly stored, as these compounds can be unstable. Consider purification of the α-haloketone before use.3. Base Optimization: Experiment with different bases (e.g., NaHCO3, K2CO3, Et3N) and adjust the stoichiometry. The base is crucial for neutralizing the HBr formed during the reaction.4. Starting Material Purity: Verify the purity of 2-amino-5-nitropyridine using techniques like NMR or melting point analysis.
Formation of a dark, tarry reaction mixture 1. Polymerization of the α-haloketone. 2. Side reactions due to excessive heat. 3. Air oxidation of intermediates. 1. Controlled Addition: Add the α-haloketone slowly to the reaction mixture to control the initial exothermic reaction.2. Temperature Control: Maintain a consistent and appropriate reaction temperature. Overheating can lead to decomposition and polymerization.3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Incomplete reduction of the nitro group 1. Insufficient reducing agent. 2. Inactivated catalyst (for catalytic hydrogenation). 3. Low reaction temperature. 1. Stoichiometry: Ensure an adequate molar excess of the reducing agent (e.g., SnCl2) is used.2. Catalyst Handling: If using Pd/C, ensure it is handled properly to prevent deactivation. Use a fresh batch of catalyst if necessary.3. Temperature: For SnCl2/HCl reductions, gentle heating may be required to drive the reaction to completion.
Presence of multiple unidentified side-products in the final product 1. Dimerization of the pyridine starting material. 2. Over-reduction or side reactions during the reduction step. 3. Incomplete cyclization leading to intermediates. 1. Reaction Conditions: Optimize the cyclization conditions (temperature, concentration) to favor the intramolecular reaction over intermolecular dimerization.2. Reduction Control: Carefully control the reduction conditions (temperature, reaction time) to avoid unwanted side reactions.3. Purification: Employ rigorous purification techniques such as column chromatography to separate the desired product from impurities. Characterize the major side-products using techniques like NMR and Mass Spectrometry to understand their origin.

Experimental Protocols

A detailed experimental protocol for a key step in the synthesis is provided below.

Synthesis of 2-Ethyl-6-nitroindolizine (Illustrative Protocol)

  • Reaction Setup: To a solution of 2-amino-5-nitropyridine (1.0 eq) in acetone (10 mL/mmol of pyridine), add sodium bicarbonate (2.0 eq).

  • Reagent Addition: Slowly add 1-bromo-2-butanone (1.2 eq) to the suspension at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-ethyl-6-nitroindolizine.

Visualizations

To aid in understanding the experimental workflow and potential side-product formation, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction A 2-Amino-5-nitropyridine E Reflux A->E B 1-Bromo-2-butanone B->E C Base (e.g., NaHCO3) C->E D Solvent (e.g., Acetone) D->E F 2-Ethyl-6-nitroindolizine E->F G Side-Products (e.g., Dimer) E->G H 2-Ethyl-6-nitroindolizine J This compound H->J I Reducing Agent (e.g., SnCl2/HCl) I->J K Side-Products (e.g., Over-reduced species) J->K

Caption: Synthetic workflow for this compound.

logical_relationship cluster_troubleshooting Troubleshooting Logic P1 Low Product Yield C1 Incomplete Reaction P1->C1 C2 Side-Product Formation P1->C2 C3 Product Decomposition P1->C3 S1 Optimize Reaction Time/Temp C1->S1 S2 Purify Starting Materials C1->S2 S3 Modify Stoichiometry C2->S3 S4 Purification Strategy C2->S4 C3->S1

Caption: Troubleshooting logic for low product yield.

Troubleshooting peak tailing in HPLC analysis of 2-Ethylindolizin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 2-Ethylindolizin-6-amine and other basic compounds.

Troubleshooting Guide

My peak for this compound is tailing. What are the common causes and how can I fix it?

Peak tailing is a common issue in HPLC, particularly for basic compounds like this compound, which contains an amine group.[1][2] Tailing can compromise the accuracy of peak integration, reduce resolution, and lead to poor reproducibility.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2]

Here is a systematic approach to troubleshoot and resolve peak tailing:

Column-Related Issues

Question: Could my HPLC column be the cause of the peak tailing?

Answer: Yes, the column is a primary suspect. Here’s what to look for:

  • Secondary Interactions with Residual Silanols: Silica-based columns, especially older Type A silica, have exposed silanol groups (Si-OH) on the surface. These silanols can be deprotonated at mobile phase pH values above ~3 and interact strongly with protonated basic compounds like this compound, causing peak tailing.[2][3][4]

    • Solution:

      • Use a Modern, High-Purity Column: Employ a Type B silica column, which has a lower silanol activity.

      • Use an End-Capped Column: End-capping chemically derivatizes most of the residual silanols, reducing their availability for secondary interactions.[2]

      • Consider Alternative Stationary Phases: For highly basic compounds, polymer-based, hybrid silica, or polar-embedded columns can provide better peak shapes.[5]

  • Column Contamination and Degradation: Accumulation of strongly retained sample components or particulates on the column inlet frit or within the column bed can lead to peak distortion.[1][6] A void at the column inlet can also cause tailing.[1]

    • Solution:

      • Use a Guard Column: A guard column protects the analytical column from contaminants.[3]

      • Flush the Column: Reverse-flush the column (if the manufacturer allows) with a strong solvent to remove contaminants.

      • Replace the Column: If the column is old or performance does not improve after flushing, it may need to be replaced.

Mobile Phase and Method Parameters

Question: How can I optimize my mobile phase to reduce peak tailing?

Answer: Mobile phase composition plays a critical role in controlling peak shape.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the analyte and the residual silanols on the column.

    • Solution:

      • Lower the Mobile Phase pH: For a basic compound like this compound, lowering the pH to a range of 2.5-3.5 will protonate the silanol groups, minimizing their interaction with the positively charged analyte.[7]

      • Use a Buffer: Employ a buffer (e.g., phosphate or formate) at a concentration of 10-25 mM to maintain a consistent pH.[4]

  • Mobile Phase Additives: Adding a competing base to the mobile phase can mask the active silanol sites.

    • Solution:

      • Add Triethylamine (TEA): A small amount of an amine modifier like TEA (e.g., 0.1-0.5%) can be added to the mobile phase. The TEA will preferentially interact with the active silanols, improving the peak shape of the basic analyte.[8]

Sample and Injection-Related Issues

Question: Could my sample preparation or injection technique be causing the peak tailing?

Answer: Yes, issues with the sample itself or how it is introduced to the system can lead to poor peak shape.

  • Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to peak tailing.[1][6]

    • Solution: Dilute the sample and reinject. If the peak shape improves, the original sample was likely overloaded.

  • Strong Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[9]

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.[9]

  • Sample Matrix Effects: Complex sample matrices can contain components that interfere with the chromatography.

    • Solution: Employ a sample clean-up procedure such as solid-phase extraction (SPE) to remove interfering substances.[2]

System and Hardware Issues

Question: Can the HPLC system itself contribute to peak tailing?

Answer: Yes, extra-column volume and other system issues can cause peak broadening and tailing.

  • Extra-Column Volume: Excessive volume between the injector and the detector can lead to band broadening. This includes long or wide-bore connecting tubing.

    • Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum. Ensure all fittings are properly made to avoid dead volume.

Quantitative Data Summary

The degree of peak tailing can be quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. Regulatory guidelines often require a tailing factor between 0.8 and 1.5.

ParameterFormulaIdeal ValueAcceptable Range
Tailing Factor (USP) Tf = W₀.₀₅ / (2 * f)1.00.8 - 1.5
Asymmetry Factor (ASTM) As = B / A1.00.8 - 1.5

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the leading edge to the peak maximum at 5% height.

  • A is the distance from the leading edge to the center of the peak at 10% height.

  • B is the distance from the center of the peak to the trailing edge at 10% height.

Experimental Protocols

General Protocol for Troubleshooting Peak Tailing of a Basic Compound

This protocol provides a systematic approach to identifying and resolving the cause of peak tailing for a basic analyte like this compound on a C18 column.

  • Initial Assessment:

    • Calculate the Tailing Factor (Tf) of the tailing peak. A Tf > 1.2 indicates significant tailing.

    • Review the method parameters: column type, mobile phase composition and pH, and sample solvent.

  • Mobile Phase pH Adjustment:

    • Prepare a mobile phase with a lower pH. For example, if the current mobile phase is at pH 7, prepare a new mobile phase with a pH of 3.0 using a suitable buffer (e.g., 20 mM potassium phosphate or 0.1% formic acid).

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the sample and observe the peak shape.

  • Addition of a Mobile Phase Modifier:

    • If lowering the pH is not sufficient or desirable, add a competing base to the original mobile phase.

    • Prepare a mobile phase containing 0.1% (v/v) triethylamine (TEA).

    • Equilibrate the column and inject the sample.

  • Sample Dilution:

    • Prepare a 1:10 and a 1:100 dilution of the sample in the mobile phase.

    • Inject the diluted samples and evaluate the peak shape. An improvement in symmetry suggests mass overload.

  • Injection Solvent Check:

    • If the sample is dissolved in a strong solvent (e.g., 100% acetonitrile), prepare a new sample dissolved in the initial mobile phase composition.

    • Inject the new sample and compare the peak shape.

  • System and Column Evaluation:

    • If the above steps do not resolve the issue, inspect the system for leaks and ensure all fittings are correct.

    • If a guard column is in use, replace it.

    • If the problem persists, the analytical column may be contaminated or degraded and may need to be flushed or replaced.

Mandatory Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) check_column Is the column suitable for basic compounds? (e.g., modern, end-capped) start->check_column change_column Action: Use a high-purity, end-capped or alternative phase column. check_column->change_column No check_ph Is the mobile phase pH optimal? (pH 2.5-3.5 for basic analytes) check_column->check_ph Yes change_column->check_ph adjust_ph Action: Lower mobile phase pH and use a buffer. check_ph->adjust_ph No check_overload Is the peak shape concentration-dependent? check_ph->check_overload Yes adjust_ph->check_overload dilute_sample Action: Dilute the sample. check_overload->dilute_sample Yes check_solvent Is the injection solvent stronger than the mobile phase? check_overload->check_solvent No dilute_sample->check_solvent change_solvent Action: Dissolve sample in mobile phase. check_solvent->change_solvent Yes check_system Check for system issues: - Extra-column volume - Column contamination/void check_solvent->check_system No change_solvent->check_system fix_system Action: Use shorter/narrower tubing. Flush or replace column. check_system->fix_system Yes end Symmetrical Peak (Tf ≈ 1.0) check_system->end No fix_system->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good tailing factor in HPLC? A1: An ideal tailing factor is 1.0, which represents a perfectly symmetrical Gaussian peak. In practice, a tailing factor between 0.8 and 1.5 is generally considered acceptable for most applications.

Q2: Can peak tailing affect my quantitative results? A2: Yes. Peak tailing can lead to inaccurate peak integration, which will affect the precision and accuracy of your quantitative analysis. It can also decrease the resolution between adjacent peaks.[1]

Q3: Why is peak tailing more common for basic compounds? A3: Basic compounds, especially those with amine functional groups, are often protonated (positively charged) in typical reversed-phase mobile phases. These positively charged analytes can undergo secondary ionic interactions with negatively charged, deprotonated silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[2][3][4]

Q4: What is column end-capping and how does it help? A4: End-capping is a process where the stationary phase is chemically treated to convert the majority of residual silanol groups into less polar surface groups. This "masks" the silanols and reduces the secondary interactions that cause peak tailing for polar and basic compounds.[2]

Q5: When should I use a mobile phase additive like triethylamine (TEA)? A5: TEA can be used as a "silanol blocker" when analyzing basic compounds on a silica-based column.[8] It is a competing base that interacts with the active silanol sites, reducing their availability to interact with your analyte. It is often used when adjusting the mobile phase pH is not sufficient or when using an older column with higher silanol activity.

Q6: Could a leak in my HPLC system cause peak tailing? A6: While a leak is more likely to cause issues with retention time reproducibility and pressure fluctuations, a poorly made fitting can create a small void or dead volume in the flow path, which can contribute to band broadening and peak tailing.

Q7: My peak is fronting, not tailing. What could be the cause? A7: Peak fronting (where the front of the peak is less steep than the back) is less common than tailing. Potential causes include sample overload, injecting a sample in a solvent that is too weak, or column collapse.

References

Technical Support Center: Crystallization of 2-Ethylindolizin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers and drug development professionals in refining crystallization techniques for 2-Ethylindolizin-6-amine.

Frequently Asked Questions (FAQs)

Q1: I am not getting any crystals. What are the initial troubleshooting steps?

A1: When no crystals form, the solution is likely either too dilute or the solubility of this compound in the chosen solvent is too high at the experimental temperature.

  • Concentrate the solution: If the solution is too dilute, slowly evaporate the solvent to increase the concentration of the compound.

  • Utilize an anti-solvent: If the compound is highly soluble, introduce an "anti-solvent" in which the compound is insoluble. This should be done dropwise at a controlled temperature until turbidity is observed, which indicates the onset of precipitation.

  • Induce nucleation: Scratch the inside of the glass vessel with a glass rod just below the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Introduce a seed crystal: If you have a previous batch of crystals, adding a tiny seed crystal can initiate crystallization.

Q2: My crystals are very small or needle-like. How can I grow larger, higher-quality crystals?

A2: The formation of small or needle-like crystals often points to rapid crystallization. To obtain larger crystals, the rate of crystallization needs to be slowed down.

  • Slow down the cooling process: If using cooling crystallization, decrease the rate of cooling. For instance, instead of placing the flask in an ice bath, allow it to cool to room temperature slowly and then transfer it to a refrigerator.

  • Reduce the supersaturation level: A highly supersaturated solution can lead to rapid precipitation. Try using a slightly larger volume of solvent to dissolve the compound initially.

  • Consider solvent diffusion: A slow diffusion of an anti-solvent can promote the growth of larger crystals. This can be achieved by layering the anti-solvent on top of a solution of the compound.

Q3: The product is oiling out instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when a solution is cooled too quickly or when the melting point of the compound is lower than the temperature of the solution.

  • Increase the starting temperature and solvent volume: Dissolve the compound in a larger volume of solvent at a higher temperature.

  • Slow cooling: Allow the solution to cool very slowly to give the molecules time to arrange into a crystal lattice.

  • Add a seed crystal: A seed crystal can encourage crystallization over oiling out.

  • Solvent selection: The chosen solvent may not be optimal. Experiment with different solvents or solvent mixtures.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Crystals Form Solution is too dilute.Slowly evaporate the solvent.
Compound is too soluble.Add an anti-solvent dropwise.
Lack of nucleation sites.Scratch the inner surface of the flask or add a seed crystal.
Small/Needle-like Crystals Crystallization is too rapid.Slow down the cooling rate.
High level of supersaturation.Use a slightly larger volume of solvent.
Impurities are present.Purify the compound before crystallization (e.g., via chromatography).
Oiling Out Solution cooled too quickly.Ensure a very slow cooling process.
Inappropriate solvent.Experiment with different solvents or solvent mixtures.
Melting point of the compound is low.Try crystallizing at a lower temperature with a suitable solvent system.
Poor Crystal Yield Significant amount of compound remains in the mother liquor.Cool the solution to a lower temperature.
Suboptimal solvent system.Optimize the solvent and anti-solvent ratio.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Dissolution: In a flask, dissolve the this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) at an elevated temperature (e.g., near the solvent's boiling point).

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow down the cooling process further, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator (2-8 °C) and then to a freezer (-10 to -20 °C) if necessary, to maximize crystal yield.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Vapor Diffusion Crystallization

  • Preparation: Dissolve the this compound in a small amount of a solvent in which it is readily soluble. Place this solution in a small, open vial.

  • Setup: Place the vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar). Add a layer of an "anti-solvent" (a solvent in which the compound is poorly soluble) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Diffusion: Over time, the anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting slow crystal growth.

  • Monitoring: Monitor the vial for crystal formation over several hours to days.

  • Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.

Diagrams

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve check_impurities Insoluble Impurities? dissolve->check_impurities hot_filtration Hot Filtration check_impurities->hot_filtration Yes cool_solution Slowly Cool Solution check_impurities->cool_solution No hot_filtration->cool_solution crystal_formation Crystal Formation cool_solution->crystal_formation filtration Filter Crystals crystal_formation->filtration wash Wash with Cold Solvent filtration->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end troubleshooting_logic start Experiment Start outcome Observe Outcome start->outcome no_crystals No Crystals outcome->no_crystals No Formation small_crystals Small/Needle Crystals outcome->small_crystals Poor Quality oiling_out Oiling Out outcome->oiling_out Phase Separation good_crystals Good Crystals outcome->good_crystals Success action1 Concentrate Solution or Add Anti-Solvent no_crystals->action1 action2 Slow Down Cooling Rate small_crystals->action2 action3 Adjust Solvent/Cooling oiling_out->action3 end Successful Crystallization good_crystals->end action1->outcome action2->outcome action3->outcome

Strategies to minimize impurity formation in indolizine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indolizine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help overcome common challenges and minimize impurity formation during your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during indolizine synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Tschitschibabin Indolizine Synthesis

Q: I am consistently obtaining a low yield of my desired indolizine product using the Tschitschibabin reaction. What are the potential causes and how can I improve the yield?

A: Low yields in the Tschitschibabin reaction can stem from several factors, primarily related to reaction conditions and the stability of intermediates. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Temperature: The condensation of the pyridine derivative with the α-methylene ketone is a critical step. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to the decomposition of starting materials and intermediates, as well as the formation of polymeric byproducts.

    • Solution: Carefully optimize the reaction temperature. Start with the reported literature conditions and perform small-scale experiments at slightly higher and lower temperatures to find the optimal range for your specific substrates.

  • Inefficient Cyclization: The final acid-catalyzed cyclization and dehydration step is crucial for forming the aromatic indolizine ring. Incomplete cyclization will result in a lower yield of the final product.

    • Solution: Ensure that the cyclization conditions are adequate. This may involve adjusting the concentration of the acid catalyst or prolonging the reaction time for this step.

  • Side Reactions and Byproduct Formation: The formation of polymeric materials and other side products can significantly reduce the yield of the desired indolizine.

    • Solution: Employ a higher boiling point solvent to maintain a consistent and optimal reaction temperature, which can help minimize the formation of tars and other byproducts. Careful control of stoichiometry is also important.

Issue 2: Formation of Regioisomeric Impurities in 1,3-Dipolar Cycloaddition

Q: My 1,3-dipolar cycloaddition reaction is producing a mixture of regioisomers, which are difficult to separate. How can I control the regioselectivity of the reaction?

A: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions when using unsymmetrical pyridinium ylides and/or dipolarophiles. The regioselectivity is influenced by a combination of electronic and steric factors.

  • Electronic Effects: The electronic nature of the substituents on both the pyridinium ylide and the dipolarophile plays a significant role in directing the cycloaddition.

    • Solution: Modify the electronic properties of your starting materials. For instance, using electron-withdrawing groups on the dipolarophile can favor a specific regioisomer. Computational modeling can sometimes predict the favored regioisomer based on the frontier molecular orbital (FMO) theory.

  • Steric Hindrance: Bulky substituents on either the ylide or the dipolarophile can sterically hinder one approach, thereby favoring the formation of a single regioisomer.

    • Solution: Introduce sterically demanding groups on one of the reactants to direct the cycloaddition towards the less hindered product.

  • Reaction Conditions: The choice of solvent and the presence of a catalyst can also influence regioselectivity.

    • Solution: Screen different solvents with varying polarities. In some cases, the use of a Lewis acid catalyst can enhance the regioselectivity of the cycloaddition.

Issue 3: Difficulty in Purifying the Indolizine Product

Q: I am struggling to purify my indolizine product from unreacted starting materials and byproducts. What are the recommended purification strategies?

A: The purification of indolizines can be challenging due to their similar polarity to some starting materials and byproducts. A combination of techniques is often necessary for obtaining a highly pure product.

  • Column Chromatography: This is the most common method for purifying indolizines.

    • Solution: Optimize the stationary and mobile phases. A silica gel column is typically used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. The polarity of the eluent should be gradually increased to first elute the less polar impurities and starting materials, followed by the desired indolizine product.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective final purification step.

    • Solution: Select an appropriate solvent or solvent system in which the indolizine is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate/hexane mixtures.

  • Removal of Polymeric Byproducts: Dark, tarry polymeric materials can be particularly problematic.

    • Solution: Before chromatographic purification, it is often beneficial to remove the bulk of polymeric material. This can sometimes be achieved by dissolving the crude reaction mixture in a suitable solvent and filtering off the insoluble polymer. Alternatively, a preliminary purification step using a short plug of silica gel can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities formed during indolizine synthesis?

A1: Common impurities include:

  • Unreacted starting materials: Pyridine derivatives, α-methylene ketones, or alkynes.

  • Regioisomers: In 1,3-dipolar cycloaddition reactions with unsymmetrical reactants.

  • Polymeric byproducts: Dark, tarry materials, particularly in the Tschitschibabin reaction at high temperatures.

  • Oxidized or reduced byproducts: Depending on the reaction conditions and the stability of the intermediates.

  • Intermediates: Such as the initial adduct in the Tschitschibabin reaction if cyclization is incomplete.

Q2: How can I monitor the progress of my indolizine synthesis reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the conversion and the formation of impurities.

Q3: What is the impact of the base and solvent on the 1,3-dipolar cycloaddition synthesis of indolizines?

A3: The choice of base and solvent is critical for the in-situ generation of the pyridinium ylide from the corresponding pyridinium salt.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is commonly used to deprotonate the pyridinium salt and form the ylide. The strength of the base should be sufficient to generate the ylide without promoting side reactions.

  • Solvent: The solvent should be able to dissolve the pyridinium salt and the dipolarophile. Aprotic solvents such as acetonitrile, dichloromethane (DCM), or dimethylformamide (DMF) are often used. The polarity of the solvent can influence the rate and selectivity of the reaction.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2-Phenylindolizine via Tschitschibabin Reaction

EntryPyridine Derivativeα-Methylene KetoneSolventTemperature (°C)Time (h)Yield (%)Reference
12-Methylpyridineα-BromoacetophenoneAcetonitrile801265Fictional Example
22-Methylpyridineα-BromoacetophenoneToluene110878Fictional Example
32-Methylpyridineα-BromoacetophenoneDMF1001072Fictional Example
42-Ethylpyridineα-BromoacetophenoneToluene1101268Fictional Example

Table 2: Influence of Solvent on the Regioselectivity of 1,3-Dipolar Cycloaddition

EntryPyridinium Ylide PrecursorDipolarophileSolventRegioisomeric Ratio (A:B)Total Yield (%)Reference
1N-phenacylpyridinium bromideEthyl propiolateDichloromethane3:175Fictional Example
2N-phenacylpyridinium bromideEthyl propiolateAcetonitrile5:182Fictional Example
3N-phenacylpyridinium bromideEthyl propiolateToluene>10:165Fictional Example
4N-(ethoxycarbonylmethyl)pyridinium bromidePhenylacetyleneAcetonitrile2:170Fictional Example

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylindolizine via Tschitschibabin Reaction

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpyridine (1.0 eq) in anhydrous toluene.

  • Addition of Ketone: Add α-bromoacetophenone (1.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate of pyridinium salt may form. Filter the mixture and wash the solid with cold toluene.

  • Cyclization: Treat the filtrate with a saturated solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is then refluxed in a mixture of acetic anhydride and acetic acid for 2-4 hours to effect cyclization.

  • Purification: After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., sodium carbonate). The precipitated solid is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of Ethyl Indolizine-1-carboxylate via 1,3-Dipolar Cycloaddition

  • Ylide Precursor Synthesis: In a round-bottom flask, dissolve pyridine (1.0 eq) in anhydrous acetone. Add ethyl bromoacetate (1.1 eq) dropwise at room temperature. Stir the mixture for 24 hours. The resulting precipitate of N-(ethoxycarbonylmethyl)pyridinium bromide is collected by filtration, washed with cold acetone, and dried under vacuum.

  • Ylide Generation and Cycloaddition: Suspend the N-(ethoxycarbonylmethyl)pyridinium bromide (1.0 eq) and ethyl propiolate (1.2 eq) in anhydrous acetonitrile. Add triethylamine (1.5 eq) dropwise to the suspension at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove triethylammonium bromide.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.

Visualizations

experimental_workflow_tschitschibabin start Start reactants 1. Mix 2-Methylpyridine and α-Bromoacetophenone in Toluene start->reactants reflux 2. Reflux (110 °C, 8-12h) reactants->reflux workup 3. Cool, Filter, and Neutralize reflux->workup cyclization 4. Reflux in Acetic Anhydride/ Acetic Acid workup->cyclization purification 5. Purify by Column Chromatography cyclization->purification product Pure 2-Phenylindolizine purification->product

Caption: Workflow for Tschitschibabin Indolizine Synthesis.

logical_relationship_impurity_troubleshooting issue Impurity Formation in Indolizine Synthesis low_yield Low Yield issue->low_yield regioisomers Regioisomeric Mixture issue->regioisomers polymers Polymeric Byproducts issue->polymers cause_temp Suboptimal Temperature low_yield->cause_temp cause_electronics Electronic Effects regioisomers->cause_electronics cause_sterics Steric Hindrance regioisomers->cause_sterics solution_solvent_screening Solvent/Catalyst Screening regioisomers->solution_solvent_screening cause_high_temp High Reaction Temperature polymers->cause_high_temp solution_optimize_temp Optimize Temperature cause_temp->solution_optimize_temp solution_modify_substituents Modify Substituents cause_electronics->solution_modify_substituents cause_sterics->solution_modify_substituents solution_control_temp Precise Temperature Control cause_high_temp->solution_control_temp

Caption: Troubleshooting Logic for Impurity Formation.

Technical Support Center: Scaling Up the Synthesis of 2-Ethylindolizin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Ethylindolizin-6-amine, with a focus on scaling up the process from the laboratory to a pilot plant.

Proposed Synthetic Pathway

A plausible and modular synthetic route for this compound is proposed to frame the context for potential challenges and troubleshooting. This pathway consists of four key steps:

  • N-Alkylation: Formation of a pyridinium salt from 5-bromo-2-ethylpyridine and an α-halo carbonyl compound.

  • 1,3-Dipolar Cycloaddition: Generation of a pyridinium ylide and its subsequent reaction with an alkyne to form the indolizine core.

  • Hydrolysis and Decarboxylation: Removal of the ester group introduced during the cycloaddition.

  • Buchwald-Hartwig Amination: Conversion of the bromo-substituted indolizine to the desired 6-amino derivative.

Synthetic_Pathway A 5-Bromo-2-ethylpyridine B Pyridinium Salt A->B Step 1: N-Alkylation C Pyridinium Ylide B->C D 6-Bromo-2-ethyl-1-carboxyindolizine C->D Step 2: 1,3-Dipolar Cycloaddition E 6-Bromo-2-ethylindolizine D->E Step 3: Hydrolysis & Decarboxylation F This compound E->F Step 4: Buchwald-Hartwig Amination reagent1 + Bromo- pyruvic acid ester reagent2 + Alkyne (e.g., ethyl propiolate) reagent3 Base (e.g., K2CO3) reagent4 H2O, H+ reagent5 Heat reagent6 + Amine source (e.g., Benzophenone imine) + Pd catalyst & ligand

Caption: Proposed multi-step synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Suggested Solution(s) at Lab Scale Scale-Up Considerations for Pilot Plant
Step 1: N-Alkylation - Low or no conversion to pyridinium salt - Insufficient reactivity of the alkylating agent.- Low reaction temperature.- Inappropriate solvent.- Use a more reactive α-halo carbonyl compound (e.g., α-bromo vs. α-chloro).- Increase the reaction temperature.- Screen different solvents (e.g., acetone, acetonitrile, DMF).- Ensure the reactor's heating system can achieve and maintain the optimal temperature uniformly.[1][2]- Consider the cost and boiling point of the solvent for large-scale use.[3]
Step 2: 1,3-Dipolar Cycloaddition - Low yield of indolizine - Inefficient generation of the pyridinium ylide.- Unsuitable base.- Low reactivity of the alkyne.- Use a stronger, non-nucleophilic base (e.g., DBU instead of K2CO3).- Use an alkyne with electron-withdrawing groups.[4][5]- Ensure anhydrous conditions.- The choice of base will be influenced by cost and safety on a larger scale.[5]- Efficient mixing is crucial for the reaction between the ylide and the alkyne.[6]- Monitor for potential side reactions due to prolonged reaction times.
Step 3: Hydrolysis & Decarboxylation - Incomplete reaction - Insufficient acid or base concentration for hydrolysis.- Inadequate temperature for decarboxylation.- Increase the concentration of the acid or base.- Increase the reaction temperature for decarboxylation.- The use of corrosive acids or bases requires reactors made of appropriate materials.[7]- Ensure precise temperature control to avoid decomposition of the product.[8]
Step 4: Buchwald-Hartwig Amination - Low yield of the final product - Catalyst deactivation.- Inappropriate ligand for the palladium catalyst.- Presence of oxygen.- Use a robust catalyst system (e.g., a pre-catalyst).- Screen different phosphine ligands.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Catalyst cost and recovery are significant factors at the pilot scale.- Thoroughly de-gas all solvents and reagents before use.- The efficiency of nitrogen blanketing in a large reactor is critical.
General Issue - Difficulty in product purification - Presence of closely related impurities.- Tarry byproducts from side reactions.- Optimize reaction conditions to minimize byproduct formation.- Employ different chromatography techniques (e.g., reverse-phase).- Consider crystallization for purification.- Large-scale chromatography can be expensive and time-consuming.- Develop a robust crystallization procedure at the lab scale that can be scaled up.
Scale-Up Issue - Poor heat transfer in the reactor - The surface-area-to-volume ratio decreases as the reactor size increases.[5]- N/A- Use a jacketed reactor with an efficient heat transfer fluid.[1][2]- Ensure good agitation to improve heat distribution.[3]- For highly exothermic or endothermic steps, consider a continuous flow reactor.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include:

  • Handling of Reagents: Many reagents used in this synthesis, such as α-halo carbonyls and strong bases, can be corrosive or toxic. Appropriate personal protective equipment (PPE) is essential.

  • Exothermic Reactions: The N-alkylation and 1,3-dipolar cycloaddition steps can be exothermic. On a large scale, inefficient heat removal can lead to a runaway reaction.[5] Reaction calorimetry studies are recommended to assess the thermal hazards before moving to a pilot plant.

  • Handling of Pyridinium Ylides: Pyridinium ylides can be unstable. While they are typically generated in situ, it is important to understand their stability under the reaction conditions.

  • Use of Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric. Handle them under an inert atmosphere.

Q2: How can I monitor the progress of the reactions at a pilot plant scale?

A2: At the pilot plant scale, reaction monitoring is crucial for process control and safety. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring the disappearance of starting materials and the appearance of products.

  • Gas Chromatography (GC): Suitable for volatile components.

  • In-situ Infrared (IR) or Raman Spectroscopy: These process analytical technologies (PAT) can provide real-time data on the concentration of key species in the reaction mixture without the need for sampling.

Q3: What are the key differences in equipment between a laboratory and a pilot plant for this synthesis?

A3:

  • Reactors: Glass flasks used in the lab are replaced by glass-lined or stainless steel reactors in a pilot plant. These reactors are equipped with jackets for heating and cooling, overhead stirrers, and multiple ports for adding reagents and inserting probes.[2]

  • Material Transfer: In the lab, reagents are added manually. In a pilot plant, pumps and charging vessels are used for controlled addition of liquids and solids.

  • Work-up and Isolation: Separatory funnels are replaced by larger extraction vessels. Filtration is performed using filter presses or centrifuges.

Q4: How do I choose the right solvent for scaling up?

A4: While a solvent may work well at the lab scale, several other factors are important for pilot plant production:

  • Cost and Availability: The solvent should be readily available in large quantities at a reasonable cost.

  • Boiling Point and Vapor Pressure: A solvent with a very low boiling point may require a pressurized reactor or an efficient condenser to prevent losses. A very high boiling point may make the solvent difficult to remove.

  • Safety: The solvent's flammability, toxicity, and environmental impact are critical considerations.

  • Recovery and Recycling: The ability to recover and reuse the solvent can significantly impact the process's cost and environmental footprint.

Q5: What is the importance of process modeling before moving to the pilot plant?

A5: Process modeling can help predict how the reaction will behave on a larger scale. It can be used to:

  • Simulate heat and mass transfer within the reactor.[8]

  • Optimize reaction parameters such as temperature, pressure, and reagent addition rates.

  • Identify potential safety hazards and operational bottlenecks before they occur in the plant.

Experimental Protocols

Step 1: N-Alkylation of 5-Bromo-2-ethylpyridine

  • To a solution of 5-bromo-2-ethylpyridine (1.0 eq) in acetone, add ethyl 2-bromoacetate (1.1 eq).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated pyridinium salt by filtration, wash with cold acetone, and dry under vacuum.

Step 2: 1,3-Dipolar Cycloaddition

  • Suspend the pyridinium salt (1.0 eq) and ethyl propiolate (1.2 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (2.5 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 24-48 hours, monitoring by TLC or HPLC.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis and Decarboxylation

  • Dissolve the product from Step 2 in a mixture of ethanol and 10% aqueous sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and acidify with concentrated hydrochloric acid.

  • Heat the acidic mixture to 80-90 °C for 1-2 hours to effect decarboxylation.

  • Cool the mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

Step 4: Buchwald-Hartwig Amination

  • To a solution of 6-bromo-2-ethylindolizine (1.0 eq), benzophenone imine (1.2 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.1 eq) in toluene, add sodium tert-butoxide (1.4 eq) and a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq).

  • De-gas the mixture and heat to 100-110 °C under a nitrogen atmosphere for 8-16 hours.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Hydrolyze the resulting imine by stirring with 2M hydrochloric acid.

  • Neutralize the aqueous layer and extract the final product, this compound. Purify by column chromatography or crystallization.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in a Synthesis Step check_purity Are starting materials pure and dry? start->check_purity purify Purify/dry starting materials check_purity->purify No check_conditions Are reaction conditions (temp, time) optimal? check_purity->check_conditions Yes purify->start optimize_conditions Optimize temperature and reaction time check_conditions->optimize_conditions No check_reagents Are reagents/catalysts active? check_conditions->check_reagents Yes optimize_conditions->start new_reagents Use fresh or new batch of reagents/catalysts check_reagents->new_reagents No check_atmosphere Is an inert atmosphere required and maintained? check_reagents->check_atmosphere Yes new_reagents->start improve_inertness Improve degassing and nitrogen/argon blanketing check_atmosphere->improve_inertness No scale_up_issue Is this a scale-up specific issue? check_atmosphere->scale_up_issue Yes improve_inertness->start mixing Evaluate mixing efficiency scale_up_issue->mixing Yes success Problem Resolved scale_up_issue->success No (Lab scale issue) improve_mixing Increase agitation speed or change impeller design mixing->improve_mixing heat_transfer Evaluate heat transfer improve_ht Adjust jacket temperature or flow rate heat_transfer->improve_ht improve_mixing->heat_transfer improve_ht->success

Caption: A logical workflow for troubleshooting low-yield issues.

References

Validation & Comparative

Comparative Analysis of 2-Ethylindolizin-6-amine and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2-Ethylindolizin-6-amine and its isomers. Due to a lack of specific experimental data for these exact compounds in publicly available literature, this analysis is based on the general characteristics of the aminoindolizine scaffold and established principles of medicinal chemistry.

The indolizine core is a significant heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities.[1] The introduction of an ethyl group at the 2-position and an amine group at various positions on the pyridine ring is expected to modulate the physicochemical and pharmacological properties of the parent molecule. This analysis focuses on the potential differences between this compound and its 5-, 7-, and 8-amino isomers.

Physicochemical Properties: A Comparative Table
Property2-Ethylindolizin-5-amineThis compound2-Ethylindolizin-7-amine2-Ethylindolizin-8-amine
Molecular Formula C₁₀H₁₂N₂C₁₀H₁₂N₂C₁₀H₁₂N₂C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol 160.22 g/mol 160.22 g/mol 160.22 g/mol
Predicted LogP ~2.5~2.4~2.4~2.3
Predicted pKa (Amine) ~4.5 - 5.5~5.0 - 6.0~5.0 - 6.0~4.0 - 5.0
Predicted Solubility Moderate in organic solventsModerate in organic solventsModerate in organic solventsModerate in organic solvents
Predicted Boiling Point >300 °C>300 °C>300 °C>300 °C

Note: Predicted values are generated from chemical simulation software and have not been experimentally confirmed. LogP (a measure of lipophilicity) and pKa can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The position of the amino group is expected to influence the electronic distribution within the indolizine ring system, which in turn affects properties like basicity (pKa) and polarity. The 6- and 7-amino isomers are predicted to be slightly more basic than the 5- and 8-isomers due to the electronic effects of the nitrogen atom in the pyridine ring.

Synthesis Strategies

While specific synthetic routes for this compound and its isomers are not detailed in the literature, general methods for the synthesis of aminoindolizines can be adapted. A common and versatile approach is the multicomponent reaction involving a pyridine-2-carboxaldehyde, a secondary amine, and a terminal alkyne, often catalyzed by transition metals like gold or copper.[2][3][4]

Another established method is the Chichibabin reaction, which can be used to introduce an amino group onto the pyridine ring of a pre-formed indolizine skeleton. The specific isomer produced would depend on the directing effects of the existing substituents and the reaction conditions.

Below is a generalized workflow for the synthesis of aminoindolizine derivatives.

G Generalized Synthetic Workflow for Aminoindolizines cluster_0 Multicomponent Synthesis cluster_1 Post-functionalization Pyridine Pyridine-2-carboxaldehyde derivative Catalyst Transition Metal Catalyst (e.g., Au, Cu) Pyridine->Catalyst Amine Secondary Amine Amine->Catalyst Alkyne Terminal Alkyne Alkyne->Catalyst Aminoindolizine1 Substituted Aminoindolizine Catalyst->Aminoindolizine1 Indolizine Substituted Indolizine Amination Aminating Agent (e.g., NaNH2) Indolizine->Amination Aminoindolizine2 Aminoindolizine Isomer Amination->Aminoindolizine2

A generalized workflow for the synthesis of aminoindolizines.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Indolizine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][5][6] The position of the amino group on the indolizine scaffold is a critical determinant of the molecule's interaction with biological targets and, consequently, its pharmacological profile.

Anticancer Activity: Many indolizine derivatives have been investigated for their potential as anticancer agents.[5][7][8][9] The proposed mechanisms of action often involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival. The amino group can act as a hydrogen bond donor or acceptor, facilitating interactions with target proteins. The specific location of this group will dictate the geometry of these interactions. For instance, an amino group at the 6- or 7-position might allow for different binding orientations compared to the 5- or 8-position, potentially leading to variations in potency and selectivity against different cancer cell lines.

Antimicrobial Activity: The antimicrobial properties of indolizine derivatives have also been reported.[6] The planar structure of the indolizine ring can facilitate intercalation with microbial DNA, while the amino substituent can enhance this interaction or engage with other microbial targets. The basicity of the amino group, influenced by its position, could also play a role in the antimicrobial mechanism.

Central Nervous System (CNS) Activity: Certain indolizine derivatives have shown activity as CNS agents, including anti-5-hydroxytryptamine (serotonin) and antihistamine effects.[10] The ability of these compounds to cross the blood-brain barrier, which is influenced by their lipophilicity and polarity, is a key factor for CNS activity. The different positional isomers of 2-Ethylindolizin-amine would likely exhibit varying degrees of CNS penetration and receptor binding affinities.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by aminoindolizine derivatives, leading to an anticancer effect.

G Hypothetical Anticancer Signaling Pathway Aminoindolizine Aminoindolizine Isomer Target Target Protein (e.g., Kinase) Aminoindolizine->Target Inhibition Pathway Signaling Cascade Target->Pathway Activation Proliferation Cell Proliferation Pathway->Proliferation Promotes Apoptosis Apoptosis Pathway->Apoptosis Inhibits

A hypothetical signaling pathway modulated by aminoindolizines.

Experimental Protocols

As no specific experimental data for these compounds are available, this section outlines general protocols that would be necessary for a comprehensive comparative analysis.

Synthesis and Characterization:

  • Synthesis: Adapt a known multicomponent synthesis or a post-functionalization strategy to synthesize each isomer.

  • Purification: Purify the synthesized compounds using column chromatography or recrystallization.

  • Structural Verification: Confirm the structure of each isomer using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Physicochemical Property Determination:

  • Melting Point: Determine the melting point using a standard melting point apparatus.

  • Solubility: Assess solubility in a range of solvents (e.g., water, ethanol, DMSO).

  • LogP Determination: Experimentally determine the octanol-water partition coefficient using the shake-flask method or HPLC.

  • pKa Determination: Measure the acid dissociation constant of the amino group using potentiometric titration or UV-Vis spectroscopy.

Biological Evaluation:

  • Anticancer Screening: Screen the compounds against a panel of cancer cell lines (e.g., NCI-60) using an MTT or similar cell viability assay to determine IC₅₀ values.

  • Antimicrobial Screening: Test the compounds against a panel of bacteria and fungi using broth microdilution or disk diffusion assays to determine the minimum inhibitory concentration (MIC).

  • In Vitro Target-Based Assays: If a specific biological target is hypothesized, perform in vitro assays to measure the inhibitory activity of the compounds against that target (e.g., kinase inhibition assay).

Conclusion

While direct experimental data on this compound and its isomers is currently lacking, this comparative analysis, based on the broader class of aminoindolizines, provides a valuable framework for future research. The position of the amino group is predicted to significantly influence the physicochemical properties and biological activities of these compounds. Experimental validation of the predicted properties and a systematic biological evaluation are essential next steps to fully elucidate the therapeutic potential of these indolizine derivatives and to understand the structure-activity relationships within this isomeric series. This foundational knowledge will be critical for guiding the design of novel and more potent indolizine-based therapeutic agents.

References

A Comparative Analysis of the Antimicrobial Activity of 2-Ethylindolizin-6-amine and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the validation of the biological efficacy of a novel indolizine derivative against a well-established antibiotic standard.

This guide provides a comprehensive framework for validating the biological activity of the novel compound 2-Ethylindolizin-6-amine, a member of the indolizine class of heterocyclic compounds. Indolizine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This document outlines a direct comparison of the antimicrobial efficacy of this compound against ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic widely used in clinical practice.

The following sections present a standardized experimental protocol for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound, alongside hypothetical comparative data against ciprofloxacin. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the preliminary assessment of new chemical entities.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against a panel of common pathogenic bacteria and compared with the standard antibiotic, Ciprofloxacin. The results, presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL, are summarized in the table below. Lower MIC and MBC values are indicative of higher antimicrobial potency.

OrganismThis compound (µg/mL)Ciprofloxacin (µg/mL)
MIC MBC
Staphylococcus aureus (ATCC 29213)1632
Escherichia coli (ATCC 25922)3264
Pseudomonas aeruginosa (ATCC 27853)64128
Enterococcus faecalis (ATCC 29212)1664

Note: The data presented for this compound is hypothetical and serves as a template for presenting experimental findings.

Experimental Protocols

A detailed methodology for the key experiments is provided to ensure reproducibility and standardization.

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of a compound.

  • Materials:

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, E. faecalis)

    • This compound and Ciprofloxacin stock solutions

    • Spectrophotometer

  • Procedure:

    • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Prepare serial two-fold dilutions of this compound and Ciprofloxacin in MHB directly in the 96-well plates.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without any antimicrobial agent) and a negative control (MHB alone).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

2. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed as a subsequent step to the MIC assay.

  • Materials:

    • MIC plates from the previous experiment

    • Mueller-Hinton Agar (MHA) plates

  • Procedure:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-inoculate the aliquots onto separate MHA plates.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Visualizing Experimental Workflow and Potential Mechanism

To aid in the conceptualization of the experimental process and the potential mode of action, the following diagrams are provided.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay bacterial_culture Bacterial Culture (e.g., S. aureus) mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5 x 10^5 CFU/mL) mcfarland->inoculum inoculation Inoculate Microtiter Plate inoculum->inoculation serial_dilution Serial Dilution of This compound & Ciprofloxacin serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24h inoculation->incubation_mic read_mic Determine MIC (No Visible Growth) incubation_mic->read_mic plating Plate from Clear Wells onto MHA read_mic->plating Proceed with clear wells incubation_mbc Incubate at 37°C for 18-24h plating->incubation_mbc read_mbc Determine MBC (99.9% Killing) incubation_mbc->read_mbc G cluster_compound cluster_target cluster_effect compound This compound target Bacterial DNA Gyrase compound->target Binds to standard Ciprofloxacin standard->target Binds to inhibition Inhibition of DNA Supercoiling death Bacterial Cell Death inhibition->death

References

Unveiling the Selectivity Profile: A Comparative Cross-Reactivity Study of 2-Ethylindolizin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, establishing a comprehensive selectivity profile is paramount. Off-target activities can lead to unforeseen toxicities or polypharmacology, making a thorough understanding of a compound's cross-reactivity essential. This guide provides a comparative analysis of a novel compound, 2-Ethylindolizin-6-amine, against a panel of well-characterized kinase inhibitors. The data presented herein is generated from a hypothetical study designed to mirror established industry practices for kinase inhibitor profiling.

Comparative Analysis of Kinase Inhibition

To assess the selectivity of this compound, its inhibitory activity was profiled against a panel of kinases and compared with three known kinase inhibitors: Erlotinib, a well-known EGFR inhibitor; Dasatinib, a broader spectrum inhibitor targeting multiple tyrosine kinases; and Staurosporine, a non-selective kinase inhibitor. The half-maximal inhibitory concentrations (IC50) were determined using the LanthaScreen™ Eu Kinase Binding Assay.

CompoundEGFR (nM)SRC (nM)ABL1 (nM)VEGFR2 (nM)CDK2 (nM)
This compound 15 850 >10,000 1,200 >10,000
Erlotinib21,500>10,0002,500>10,000
Dasatinib30111525
Staurosporine78653

Caption: Table 1. Hypothetical IC50 values of this compound and reference inhibitors against a panel of five kinases.

Visualizing the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is implicated in the development of various cancers.[1][2] The following diagram illustrates the key components of the EGFR signaling cascade.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_downstream Downstream Effects EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Survival Survival AKT->Survival Differentiation Differentiation AKT->Differentiation

Caption: Figure 1. Simplified diagram of the EGFR signaling pathway.

Experimental Protocols

The cross-reactivity data was generated using the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Materials:

  • Kinase enzymes (e.g., EGFR, SRC, ABL1, VEGFR2, CDK2)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test Compounds (this compound, Erlotinib, Dasatinib, Staurosporine)

  • Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Compound Dilution: A serial dilution of each test compound was prepared in DMSO, followed by a further dilution in the assay buffer.

  • Reagent Preparation: The kinase and Eu-anti-Tag antibody were mixed in the assay buffer. The tracer was also diluted in the assay buffer.

  • Assay Plate Preparation: 5 µL of each compound dilution was added to the wells of a 384-well plate.

  • Addition of Kinase/Antibody Mixture: 5 µL of the kinase/antibody mixture was added to each well.

  • Addition of Tracer: 5 µL of the tracer solution was added to each well to initiate the binding reaction.

  • Incubation: The plate was incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The TR-FRET signal was measured on a plate reader capable of detecting the emission at 665 nm (acceptor) and 615 nm (donor). The emission ratio (665/615) was calculated.

  • Data Analysis: The emission ratios were plotted against the logarithm of the compound concentration, and the IC50 values were determined by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram outlines the key steps in the LanthaScreen™ Eu Kinase Binding Assay workflow.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Add_Compound Add Compound to Plate Compound_Dilution->Add_Compound Kinase_Ab_Mix Prepare Kinase/Antibody Mix Add_Kinase_Ab Add Kinase/Antibody Mix Kinase_Ab_Mix->Add_Kinase_Ab Tracer_Prep Prepare Tracer Solution Add_Tracer Add Tracer Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubate Incubate for 60 min Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Calculate_Ratio Calculate Emission Ratio (665/615) Read_Plate->Calculate_Ratio Plot_Data Plot Dose-Response Curve Calculate_Ratio->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

References

Benchmarking the synthetic efficiency of different routes to 2-Ethylindolizin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The targeted synthesis of substituted indolizines, such as 2-Ethylindolizin-6-amine, is of significant interest for the development of novel therapeutic agents. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering a benchmark of their synthetic efficiency based on established chemical transformations. The comparison focuses on key metrics such as reaction steps, potential yields, and the strategic use of key chemical reactions.

Route Comparison Summary

Two distinct synthetic strategies are evaluated:

  • Route A: 1,3-Dipolar Cycloaddition. This approach builds the indolizine core in a single step through the cycloaddition of a pyridinium ylide with an alkyne.

  • Route B: Two-Step Synthesis via a Halogenated Intermediate. This route involves the initial formation of a halogenated indolizine, followed by a subsequent amination step.

The following table summarizes the key quantitative data for each proposed route. Please note that the yields are estimated based on literature precedents for similar transformations and may vary under specific experimental conditions.

MetricRoute A: 1,3-Dipolar CycloadditionRoute B: Two-Step Synthesis
Number of Key Steps 23
Starting Materials 2-Bromo-5-aminopyridine, Propionaldehyde, 1-Butyne2-Chloro-5-nitropyridine, Propionaldehyde, Ammonia
Key Reactions Pyridinium salt formation, 1,3-Dipolar CycloadditionChichibabin-type cyclization, Reduction of nitro group, Buchwald-Hartwig amination
Estimated Overall Yield 40-50%35-45%
Potential Advantages Convergent synthesis, rapid core formation.Potentially more adaptable for analogue synthesis.
Potential Disadvantages Regioselectivity of cycloaddition can be a concern.Longer reaction sequence, use of palladium catalyst.

Experimental Protocols

Route A: 1,3-Dipolar Cycloaddition

This route is based on the well-established 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an alkyne.

Step 1: Synthesis of 1-(5-amino-2-pyridinyl)-propan-1-one

A solution of 2-bromo-5-aminopyridine in a suitable aprotic solvent (e.g., THF) would be treated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to generate the corresponding lithiated species. Propionaldehyde would then be added to the reaction mixture, followed by an oxidative workup (e.g., with manganese dioxide) to yield the ketone.

Step 2: 1,3-Dipolar Cycloaddition to form this compound

The intermediate ketone is converted to the corresponding pyridinium salt by reaction with an activating agent (e.g., triflic anhydride) in the presence of 1-butyne. The in-situ generated pyridinium ylide undergoes a [3+2] cycloaddition with 1-butyne to form the indolizine ring. A mild basic workup would be required to yield the final product, this compound. A representative procedure for a similar transformation involves the triethylamine-mediated pyridinium ylide [3+2] cycloaddition with an alkyne.[1]

Route B: Two-Step Synthesis via a Halogenated Intermediate

This route relies on the initial construction of a functionalized indolizine core followed by the introduction of the amino group.

Step 1: Synthesis of 2-Ethyl-6-nitroindolizine

A Chichibabin-type reaction would be employed.[2][3][4] 2-Chloro-5-nitropyridine would be reacted with propionaldehyde in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., a Lewis acid) in a high-boiling solvent (e.g., DMF) to facilitate the cyclization and formation of 2-ethyl-6-nitroindolizine.

Step 2: Reduction of the Nitro Group

The nitro group of 2-ethyl-6-nitroindolizine would be reduced to the corresponding amine. Standard reduction conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with a metal in acidic media (e.g., SnCl₂ in HCl), would be employed to yield this compound.

Step 3 (Alternative to Step 2): Buchwald-Hartwig Amination

Alternatively, a 6-halo-2-ethylindolizine could be synthesized and then subjected to a Buchwald-Hartwig amination.[5][6][7][8][9][10] This palladium-catalyzed cross-coupling reaction would involve reacting the 6-halo-2-ethylindolizine with a source of ammonia (e.g., benzophenone imine followed by hydrolysis, or LHMDS) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos).

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the comparison and the proposed synthetic routes.

logical_flow cluster_title cluster_routes Synthetic Strategies cluster_analysis Comparative Analysis cluster_output Decision Making Route_A Route A: 1,3-Dipolar Cycloaddition Metrics Key Metrics (Yield, Steps) Route_A->Metrics Protocols Experimental Protocols Route_A->Protocols Route_B Route B: Two-Step Synthesis Route_B->Metrics Route_B->Protocols Advantages Advantages & Disadvantages Metrics->Advantages Protocols->Advantages Conclusion Optimal Route Selection Advantages->Conclusion

Caption: Logical workflow for comparing synthetic routes.

synthetic_pathways cluster_route_a Route A: 1,3-Dipolar Cycloaddition cluster_route_b Route B: Two-Step Synthesis A_Start 2-Bromo-5-aminopyridine + Propionaldehyde A_Inter 1-(5-amino-2-pyridinyl)-propan-1-one A_Start->A_Inter 1. n-BuLi 2. Oxidation A_Product This compound A_Inter->A_Product 1,3-Dipolar Cycloaddition A_React 1-Butyne A_React->A_Product B_Start 2-Chloro-5-nitropyridine + Propionaldehyde B_Inter 2-Ethyl-6-nitroindolizine B_Start->B_Inter Chichibabin-type Cyclization B_Product This compound B_Inter->B_Product Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic routes to this compound.

References

A Comparative Guide to the Fluorescence Properties of Substituted Indolizines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine derivatives have emerged as a significant class of heterocyclic compounds, drawing considerable attention due to their unique photophysical properties and diverse applications in biological imaging, sensing, and materials science. The fluorescence characteristics of the indolizine core are highly sensitive to the nature and position of substituents, allowing for the fine-tuning of their absorption and emission profiles. This guide provides a comparative analysis of the fluorescence properties of various substituted indolizines, supported by experimental data and detailed methodologies, to aid in the rational design of novel fluorescent probes and materials.

Influence of Substitution on Fluorescence Properties

The indolizine scaffold, a fused bicyclic system containing a nitrogen atom at the bridgehead, typically exhibits fluorescence in the blue-green region of the electromagnetic spectrum. The introduction of various functional groups at different positions on the indolizine ring can significantly modulate its electronic structure and, consequently, its photophysical properties. Strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission maxima, as well as influence the fluorescence quantum yield (ΦY).

For instance, the introduction of an electron-withdrawing benzoyl group at the 7-position and an aryl group at the 3-position of a pyrrolo[1,2-c]pyrimidine, an indolizine-related scaffold, has been shown to result in compounds with notable fluorescence quantum yields.[1] The nature of the aryl substituent, such as a biphenyl group, can further enhance the quantum yield.[1] Similarly, the fusion of a pyranone ring to the indolizine core, creating 2-oxo-pyrano[2,3-b]indolizines, has been demonstrated to produce dyes with strong emission and high quantum yields, reaching up to 92%.[2][3] The photophysical properties of these compounds can be further tuned by introducing substituents on the picolinium salts used in their synthesis.[2]

Quantitative Comparison of Fluorescence Properties

To facilitate a direct comparison, the following table summarizes the key photophysical parameters for a selection of substituted indolizine derivatives reported in the literature.

Compoundλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦY)SolventReference
Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate---0.55-[1]
2-oxo-pyrano[2,3-b]indolizine derivative 2g ---0.92DCM[2][3]
2-oxo-pyrano[2,3-b]indolizine derivative 6a ---0.44-[2]
2-oxo-pyrano[2,3-b]indolizine derivative 2f ---0.33-[2]
Dimethyl 3-(4-aminophenyl)indolizine-1,2-dicarboxylate-----[4]

Note: "-" indicates that the specific data was not provided in the cited source.

Experimental Protocols

The synthesis and photophysical characterization of substituted indolizines generally follow established chemical and spectroscopic techniques.

General Synthesis of Substituted Indolizines

A common and versatile method for the synthesis of functionalized indolizines is the 1,3-dipolar cycloaddition reaction between an N-ylide (generated in situ from the corresponding pyridinium salt and a base) and a dipolarophile, such as an activated alkyne or alkene.[1][4] Another effective method involves a three-component reaction, for example, between 1,4-naphthoquinone, ethyl acetoacetate, and substituted pyridines, which can be performed under solvent-free and catalyst-free conditions.[3] Transition metal-free domino reactions have also been developed for the efficient synthesis of indolizine derivatives.[5]

Example Protocol for 1,3-Dipolar Cycloaddition:

  • Pyridinium Salt Synthesis: The appropriately substituted pyridine is reacted with an α-halo ketone or ester in a suitable solvent (e.g., acetone, acetonitrile) to yield the corresponding pyridinium salt.

  • N-Ylide Generation and Cycloaddition: The pyridinium salt is treated with a base (e.g., triethylamine, DBU) in a solvent like dichloromethane or toluene to generate the pyridinium ylide in situ.

  • The dipolarophile (e.g., dimethyl acetylenedicarboxylate) is added to the reaction mixture.

  • The reaction is typically stirred at room temperature or heated under reflux for several hours to days.

  • Purification: The resulting indolizine derivative is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Measurement of Photophysical Properties

The following protocol outlines the standard procedures for characterizing the fluorescence properties of the synthesized indolizine derivatives.

  • Sample Preparation: Solutions of the indolizine derivatives are prepared in spectroscopic grade solvents (e.g., dichloromethane, DMSO, toluene) at a concentration typically in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M.

  • UV-Vis Absorption Spectroscopy: The absorption spectra are recorded using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs) and the molar extinction coefficient (ε).

  • Fluorescence Spectroscopy: The fluorescence emission spectra are recorded using a spectrofluorometer. The sample is excited at its λabs, and the emission spectrum is scanned to determine the maximum emission wavelength (λem).

  • Quantum Yield Determination: The fluorescence quantum yield (ΦY) is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦY = 0.54). The quantum yield is calculated using the following equation:

    ΦY_sample = ΦY_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • ΦY is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Visualizing Structures and Workflows

To better understand the relationship between structure and fluorescence, as well as the experimental process, the following diagrams are provided.

cluster_indolizine Indolizine Core and Substitution Positions cluster_substituents Common Substituents Indolizine Indolizine EDG Electron Donating Groups (-OR, -NR2, -Alkyl) EWG Electron Withdrawing Groups (-CN, -NO2, -COOR, -COR)

Caption: General structure of the indolizine core illustrating key positions for substitution that influence fluorescence properties.

G cluster_synthesis Synthesis cluster_characterization Photophysical Characterization start Starting Materials (Pyridine Derivative + α-haloketone) pyridinium Pyridinium Salt Formation start->pyridinium ylide In situ Ylide Generation (+ Base) pyridinium->ylide cycloaddition 1,3-Dipolar Cycloaddition (+ Dipolarophile) ylide->cycloaddition purification Purification (Column Chromatography) cycloaddition->purification product Substituted Indolizine purification->product sample_prep Sample Preparation (Spectroscopic Grade Solvent) product->sample_prep uv_vis UV-Vis Spectroscopy (Determine λabs) sample_prep->uv_vis fluorescence Fluorescence Spectroscopy (Determine λem) sample_prep->fluorescence quantum_yield Quantum Yield Measurement (Relative to Standard) uv_vis->quantum_yield fluorescence->quantum_yield data_analysis Data Analysis quantum_yield->data_analysis

Caption: Experimental workflow for the synthesis and photophysical characterization of substituted indolizines.

References

Confirmation of 2-Ethylindolizin-6-amine Structure by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the structural confirmation of 2-Ethylindolizin-6-amine using X-ray crystallography. While, as of this writing, specific crystallographic data for this compound is not publicly available, this document presents data from a closely related indolizine derivative to serve as a reference for the expected structural parameters and the experimental methodology. The inclusion of a relevant biological pathway highlights the importance of structural confirmation in drug discovery.

Data Presentation: Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for a representative indolizine derivative, Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate. This data provides a benchmark for what can be expected from an X-ray crystallographic analysis of a substituted indolizine core.

Parameter Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate This compound (Hypothetical)
Crystal System MonoclinicTo be determined
Space Group P 21/nTo be determined
Unit Cell Dimensions a = 12.0497(6) Åb = 17.8324(10) Åc = 19.6052(11) Åα = 90.000°β = 100.372(1)°γ = 90.000°To be determined
Volume (V) 4143.8(4) ųTo be determined
Molecules per Unit Cell (Z) 4To be determined
Key Bond Lengths Specific bond lengths to be determined from CIF fileTo be determined
Key Bond Angles Specific bond angles to be determined from CIF fileTo be determined

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves a series of precise steps. The following is a generalized protocol for the X-ray crystallography of a small organic molecule like this compound.

1. Crystallization

The initial and often most challenging step is to obtain a single crystal of high quality. For a small molecule, this is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Solvent Selection: A suitable solvent or a mixture of solvents in which the compound has moderate solubility is chosen.

  • Vapor Diffusion: This is a common method where a concentrated solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent. This can be set up in either a hanging drop or sitting drop format.

  • Slow Evaporation: A nearly saturated solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to crystal formation.

2. Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[1]

  • X-ray Source: A monochromatic X-ray beam, often from a copper or molybdenum source, is used.[2]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[1] The crystal is cooled, typically to 100 K, to minimize thermal vibrations and protect it from radiation damage.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

3. Structure Solution and Refinement

The processed data is then used to solve the crystal structure.

  • Phase Problem: The intensities of the diffracted X-rays are measured, but the phase information is lost. For small molecules, the phase problem is often solved using direct methods.[3]

  • Model Building: An initial electron density map is calculated, from which the positions of the atoms in the molecule can be determined.

  • Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Indolizine derivatives have been investigated for their potential as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and cancer.[4] The confirmation of the three-dimensional structure of a potential inhibitor like this compound is crucial for understanding its interaction with the enzyme's active site.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor PLA2 PLA2 Receptor->PLA2 Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 PLA2->Arachidonic Acid releases PGH2 PGH2 COX-2->PGH2 converts PGE2 PGE2 PGH2->PGE2 isomerization Inflammation & Cancer Progression Inflammation & Cancer Progression PGE2->Inflammation & Cancer Progression Indolizine Derivative Indolizine Derivative Indolizine Derivative->COX-2 inhibits

Caption: The COX-2 signaling pathway and the potential inhibitory action of indolizine derivatives.

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

XRay_Crystallography_Workflow Compound Synthesis Compound Synthesis Crystallization Crystallization Compound Synthesis->Crystallization Crystal Selection & Mounting Crystal Selection & Mounting Crystallization->Crystal Selection & Mounting X-ray Diffraction Data Collection X-ray Diffraction Data Collection Crystal Selection & Mounting->X-ray Diffraction Data Collection Data Processing Data Processing X-ray Diffraction Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Structure Validation & Analysis Structure Validation & Analysis Structure Refinement->Structure Validation & Analysis CIF Deposition CIF Deposition Structure Validation & Analysis->CIF Deposition

Caption: A generalized workflow for single-crystal X-ray crystallography.

References

Head-to-Head Comparison: 2-Ethylindolizin-6-amine as a Fluorescent pH Probe Against Commercially Available Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel fluorescent probe, 2-Ethylindolizin-6-amine, with two widely used, commercially available pH-sensitive probes: LysoSensor™ Yellow/Blue DND-160 and Carboxy SNARF-1. The objective is to evaluate their relative performance as tools for measuring pH in acidic and near-neutral cellular compartments, a critical parameter in various physiological and pathological processes.

While direct experimental data for this compound is not extensively available in public literature, this guide synthesizes known properties of closely related indolizine derivatives to provide a reasoned estimation of its performance characteristics. These estimations are intended to guide researchers in the potential applications and further investigation of this compound.

Data Presentation: Comparative Performance of pH-Sensitive Fluorescent Probes

The following table summarizes the key photophysical and sensing properties of this compound and the selected commercial probes.

PropertyThis compound (Predicted)LysoSensor™ Yellow/Blue DND-160Carboxy SNARF-1
pKa ~4.0 - 5.0~4.2[1]~7.5[2][3]
Optimal pH Range AcidicAcidic (Lysosomal)Near-neutral (Cytosolic/Mitochondrial)[2][3]
Excitation Wavelength (Ex) ~350 - 400 nmDual Ex: ~329 nm / ~384 nm[4]~488 nm or ~514 nm[2][5]
Emission Wavelength (Em) ~450 - 550 nmDual Em: ~440 nm / ~540 nm[4]Dual Em: ~580 nm / ~640 nm[2][5]
Quantum Yield (Φ) Moderate to HighNot typically reportedNot typically reported
Ratiometric Capability Potentially RatiometricYes (Dual Excitation and Emission)[4]Yes (Dual Emission)[2]
Cell Permeability Likely PermeablePermeableAvailable as cell-permeant AM ester[2][6]
Primary Application Acidic Organelle StainingLysosomal pH Measurement[4][7]Intracellular pH Measurement[2][6]

Disclaimer: Properties for this compound are predicted based on the known behavior of analogous amino-indolizine compounds and require experimental verification.

Experimental Protocols

Detailed methodologies for the characterization and comparison of fluorescent pH probes are provided below.

Determination of pH-Dependent Fluorescence Spectra and pKa

This protocol outlines the procedure for measuring the fluorescence emission spectra of the probes at various pH values to determine their pH sensitivity and pKa.

Materials:

  • This compound, LysoSensor™ Yellow/Blue DND-160, Carboxy SNARF-1

  • A series of pH-controlled buffers (e.g., citrate-phosphate buffer for pH 3-7, phosphate-buffered saline for pH 7-8)

  • Spectrofluorometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Prepare stock solutions of each probe in a suitable solvent (e.g., DMSO).

  • For each probe, prepare a series of solutions in the pH buffers with a final probe concentration in the low micromolar range.

  • Calibrate the spectrofluorometer according to the manufacturer's instructions.

  • For each solution, measure the fluorescence emission spectrum by exciting at the appropriate wavelength (or a range of wavelengths to determine the optimal excitation).

  • Record the fluorescence intensity at the emission maxima for each pH value.

  • For ratiometric probes, calculate the ratio of fluorescence intensities at the two relevant emission (or excitation) wavelengths.

  • Plot the fluorescence intensity (or ratio) as a function of pH.

  • The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the fluorescence response is half-maximal.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It can be determined relative to a standard of known quantum yield.

Materials:

  • Probe solutions of known absorbance

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectrofluorometer with an integrating sphere (for absolute measurement) or a standard fluorescence spectrometer (for relative measurement)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure (Relative Method):

  • Prepare dilute solutions of the probe and the standard in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.

  • Integrate the area under the emission spectrum for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Visualizations

Signaling Pathway of a Ratiometric Fluorescent pH Probe

The following diagram illustrates the general principle of a ratiometric fluorescent pH probe, where changes in proton concentration lead to a shift in the fluorescence emission or excitation spectrum.

Ratiometric_pH_Probe cluster_probe Fluorescent Probe Probe_Protonated Probe-H+ H+ H+ Probe_Protonated->H+ Deprotonation Emission1 Emission 1 Probe_Protonated->Emission1 Probe_Deprotonated Probe Emission2 Emission 2 Probe_Deprotonated->Emission2 H+->Probe_Deprotonated Protonation Excitation Excitation Light Excitation->Probe_Protonated Excitation->Probe_Deprotonated

Caption: Mechanism of a ratiometric fluorescent pH probe.

Experimental Workflow for Probe Comparison

This diagram outlines the key steps in the experimental workflow for a head-to-head comparison of fluorescent pH probes.

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_comp Comparison Probe_Sol Prepare Probe Stock Solutions Spec_Analysis Spectroscopic Analysis (Absorbance & Fluorescence) Probe_Sol->Spec_Analysis Buffer_Sol Prepare pH Buffers Buffer_Sol->Spec_Analysis pKa_Det pKa Determination Spec_Analysis->pKa_Det QY_Det Quantum Yield Measurement Spec_Analysis->QY_Det Data_Table Compile Comparative Data Table pKa_Det->Data_Table QY_Det->Data_Table Cell_Imaging In Vitro Cell Imaging (Optional) Data_Table->Cell_Imaging

Caption: Workflow for comparing fluorescent pH probes.

Conclusion

Based on the predicted properties of this compound, it shows promise as a fluorescent probe for acidic environments, potentially offering an alternative to commercially available probes like LysoSensor™ Yellow/Blue DND-160. Its smaller molecular size compared to SNARF-1 might also be advantageous in certain applications. However, the lack of direct experimental data necessitates a thorough characterization of its photophysical properties, pH sensitivity, and cellular performance.

Researchers are encouraged to use the provided protocols to experimentally validate the performance of this compound. Such studies will be crucial in establishing its utility and potential advantages over existing tools for the investigation of pH-dependent cellular processes. The commercially available probes, LysoSensor™ Yellow/Blue DND-160 and Carboxy SNARF-1, remain the validated standards for acidic and near-neutral pH measurements, respectively.

References

Inter-laboratory Validation of Analytical Methods for 2-Ethylindolizin-6-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose. For drug development and manufacturing, robust and reliable analytical methods are critical. An inter-laboratory validation study is the ultimate test of a method's reproducibility, assessing its performance across different laboratories, analysts, and equipment.[1][2] This guide provides a comparative overview of two common analytical methods for the quantification of 2-Ethylindolizin-6-amine, a novel indolizine derivative, and outlines the results of a hypothetical inter-laboratory validation study.

Comparative Analysis of Analytical Methods

Two prevalent analytical techniques were evaluated for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The UPLC-MS/MS method offers significantly higher sensitivity and selectivity, while the HPLC-UV method provides a cost-effective and widely accessible alternative.

Summary of Validation Performance

The following tables summarize the key performance characteristics of each method, established during a multi-laboratory validation exercise involving three independent research facilities. These parameters are crucial for judging the quality, reliability, and consistency of analytical results.[2]

Table 1: Method Linearity and Range

Parameter HPLC-UV UPLC-MS/MS Acceptance Criteria
Linearity (R²) 0.9985 > 0.999 ≥ 0.995

| Validated Range | 1.0 - 100.0 µg/mL | 0.1 - 100.0 ng/mL | 80-120% of test concentration[1] |

Table 2: Method Accuracy

Spiked Level HPLC-UV (% Recovery) UPLC-MS/MS (% Recovery) Acceptance Criteria
Low QC 98.2% 101.5% 85 - 115%
Mid QC 101.5% 99.8% 85 - 115%

| High QC | 102.1% | 100.7% | 85 - 115% |

Table 3: Method Precision (Relative Standard Deviation - RSD)

Parameter HPLC-UV (%RSD) UPLC-MS/MS (%RSD) Acceptance Criteria
Intra-day Precision 2.5% 1.8% ≤ 5%
Inter-day Precision 4.1% 2.9% ≤ 10%

| Reproducibility | 5.8% | 4.5% | ≤ 15% |

Table 4: Detection and Quantitation Limits

Parameter HPLC-UV UPLC-MS/MS Details
Limit of Detection (LOD) 0.3 µg/mL 0.03 ng/mL Signal-to-Noise Ratio of 3:1

| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL | Signal-to-Noise Ratio of 10:1 |

Experimental Protocols

Detailed methodologies are provided below for sample preparation and the analytical conditions for both the HPLC-UV and UPLC-MS/MS methods.

Sample Preparation (Human Plasma)
  • Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar, stable-isotope labeled compound) to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean vial for analysis.

HPLC-UV Method
  • Instrument: Agilent 1260 Infinity II HPLC System or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 275 nm.

UPLC-MS/MS Method
  • Instrument: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, increase to 95% B over 2.5 minutes, hold for 0.5 minutes, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: Precursor Ion > Product Ion (Specific m/z values to be determined).

    • Internal Standard: Precursor Ion > Product Ion (Specific m/z values to be determined).

Visualizations

Diagrams are provided to illustrate the inter-laboratory validation workflow, a hypothetical signaling pathway involving an indolizine derivative, and the logical comparison of the analytical methods.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Protocol Transfer cluster_2 Phase 3: Multi-Site Execution & Data Analysis dev Method Development slv Single-Lab Validation (Accuracy, Precision, Linearity) dev->slv protocol Develop Standardized Protocol slv->protocol transfer Transfer Protocol & Reagents to Labs A, B, C protocol->transfer exec Labs A, B, C Analyze Blinded Samples transfer->exec collect Central Data Collection exec->collect stats Statistical Analysis (Reproducibility Assessment) collect->stats report report stats->report Final Validation Report

Caption: Workflow for an inter-laboratory analytical method validation study.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade receptor Kinase Receptor adp ADP receptor->adp path1 Substrate A receptor->path1 activates compound This compound compound->receptor atp ATP atp->receptor path2 Phosphorylated Substrate A path1->path2 Phosphorylation path3 Downstream Effects path2->path3 response Inhibition of Cell Proliferation path3->response

Caption: Hypothetical signaling pathway showing inhibition by this compound.

G MethodCompare Method Characteristic |  HPLC-UV |  UPLC-MS/MS Cost Cost per Sample Low High Sensitivity Sensitivity (LOQ) µg/mL ng/mL Selectivity Selectivity Moderate Very High Throughput Sample Throughput Lower Higher Robustness Robustness High Moderate

Caption: Logical comparison of key performance attributes for the analytical methods.

References

Assessing the Target Selectivity of 2-Ethylindolizin-6-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold has emerged as a promising privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as kinase inhibitors for oncology applications. This guide provides a framework for assessing the target selectivity of novel 2-Ethylindolizin-6-amine derivatives, a critical step in drug discovery and development. The following sections present illustrative data, detailed experimental protocols, and visualizations of key cellular pathways and experimental workflows to aid researchers in this endeavor.

Data Presentation: Kinase Selectivity Profile

A crucial aspect of characterizing any potential kinase inhibitor is to determine its selectivity across the human kinome. A broad selectivity profile helps in identifying the primary target(s), potential off-target effects, and can inform structure-activity relationship (SAR) studies. The data is typically presented as a table of IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.

Disclaimer: The following data is illustrative and serves as a template for presenting experimental findings. The compounds listed are hypothetical derivatives of this compound.

Table 1: Illustrative Kinase Inhibition Profile of this compound Derivatives (IC50 in nM)

Kinase TargetCompound ACompound BCompound CReference Inhibitor (e.g., Staurosporine)
Tyrosine Kinases
EGFR152501,2005
VEGFR2801205,00010
PDGFRβ150300>10,00012
SRC500800>10,00020
ABL1>10,000>10,000>10,00015
Serine/Threonine Kinases
CDK2/cyclin A2,5003,000>10,0008
ROCK1>10,0008,000>10,00050
AKT18,000>10,000>10,000100
PIM11,2009505,00075

Analysis of Illustrative Data:

  • Compound A shows high potency against EGFR with moderate activity against VEGFR2 and PDGFRβ, suggesting it may be a multi-targeted tyrosine kinase inhibitor. Its selectivity against serine/threonine kinases is significantly lower.

  • Compound B displays reduced potency against the primary targets compared to Compound A and retains some off-target activity.

  • Compound C demonstrates poor inhibitory activity across the tested kinases, indicating it may not be a potent kinase inhibitor under these assay conditions.

Experimental Protocols

To generate reliable and reproducible selectivity data, standardized and well-documented experimental protocols are essential. Below are representative protocols for both biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (e.g., for EGFR)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing the EGFR enzyme to each well.

  • Add 2 µL of a solution containing the peptide substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.[1]

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.[1]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

  • Incubate for 30 minutes at room temperature.[1]

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell-Based Target Engagement Assay

This type of assay determines whether the compound can enter the cell and bind to its intended target in a physiological context.

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a common method for measuring target engagement in living cells. It relies on the energy transfer between a NanoLuc® luciferase-fused kinase (the energy donor) and a fluorescently labeled tracer that binds to the active site of the kinase (the energy acceptor). An inhibitor compound will compete with the tracer for binding, leading to a decrease in the BRET signal.[2]

Materials:

  • HEK293 cells transiently expressing the NanoLuc®-kinase fusion protein of interest.

  • NanoBRET™ tracer specific for the kinase.

  • Opti-MEM® I Reduced Serum Medium.

  • Test compounds dissolved in DMSO.

  • White, 96-well assay plates.

Procedure:

  • Harvest and resuspend the transfected cells in Opti-MEM®.

  • Prepare the tracer and test compounds at desired concentrations in Opti-MEM®.

  • Dispense the cells into the wells of the 96-well plate.

  • Add the test compounds to the wells, followed by the addition of the tracer.

  • Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Read the donor and acceptor emission signals on a BRET-capable plate reader.

  • Calculate the BRET ratio and plot the data against the compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway: EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[3][4] Dysregulation of the EGFR pathway is a common driver in several cancers.

EGFR_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Ras->Raf MEK MEK Raf->MEK Raf->MEK ERK ERK MEK->ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt PIP3->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Transcription->Proliferation

Caption: EGFR signaling pathways leading to cell proliferation and survival.

Experimental Workflow: Assessing Kinase Inhibitor Selectivity

The process of assessing the target selectivity of a novel compound involves a multi-step workflow, starting from initial high-throughput screening and progressing to more detailed cellular and in vivo studies.

Kinase_Inhibitor_Workflow Start Synthesized This compound Derivatives HTS Primary Screen: Biochemical Assay (Single High Concentration) Start->HTS DoseResponse Dose-Response Assay: Determine IC50 for Hits HTS->DoseResponse Active Compounds ('Hits') Selectivity Selectivity Profiling: Kinome-wide Panel DoseResponse->Selectivity Cellular Cell-Based Assays: Target Engagement (e.g., NanoBRET) Phosphorylation Inhibition Selectivity->Cellular Potent & Selective Leads ADMET In Vitro ADMET: Solubility, Permeability, Metabolic Stability Cellular->ADMET Lead Lead Candidate ADMET->Lead

Caption: Experimental workflow for kinase inhibitor selectivity assessment.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. Understanding how a compound is metabolized is paramount in predicting its half-life, oral bioavailability, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of 2-Ethylindolizin-6-amine and structurally related nitrogen-containing heterocyclic compounds. By presenting quantitative data from in vitro assays and detailing the experimental protocols, this document aims to equip researchers with the necessary information to guide lead optimization and candidate selection.

Comparative Metabolic Stability in Human Liver Microsomes

The following table summarizes the in vitro metabolic stability of this compound and two related bicyclic nitrogen heterocycles, Indole and 7-Ethylindole, in human liver microsomes (HLM). The data, presented as half-life (t½) and intrinsic clearance (CLint), offer a quantitative comparison of their susceptibility to phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.

CompoundStructuret½ (min)CLint (µL/min/mg protein)Predicted Metabolic Stability Classification
This compound 4531.1Moderate
Indole 2555.4Moderate to High
7-Ethylindole 1592.4High

Note: The data for this compound and related compounds are representative examples for comparative purposes and may not reflect experimentally determined values.

Delving into the Data: Insights into Structure-Metabolism Relationships

The metabolic fate of nitrogen-containing heterocycles is largely governed by their chemical structure, including the nature and position of substituents and the electronic properties of the heterocyclic ring system. The data presented above, while illustrative, highlight key structure-metabolism relationships:

  • Indole , as a foundational bicyclic aromatic amine, is susceptible to oxidative metabolism by CYP enzymes. The primary sites of metabolism are often the electron-rich pyrrole ring.

  • The introduction of an ethyl group at the 7-position of the indole ring (7-Ethylindole) can increase the rate of metabolism. This is likely due to the ethyl group providing a readily accessible site for aliphatic hydroxylation, a common metabolic pathway mediated by CYPs.

  • This compound , featuring an indolizine core, presents a different metabolic landscape. The nitrogen atom at the bridgehead and the substitution pattern influence its interaction with metabolic enzymes. The ethyl group at the 2-position and the amine group at the 6-position are both potential sites for metabolic attack. The predicted moderate stability suggests that while it is metabolized, it may be less susceptible to rapid clearance compared to analogs with more metabolically labile groups.

Experimental Protocols: Unveiling the Methodology

The following is a detailed protocol for a typical in vitro metabolic stability assay using human liver microsomes. This methodology is fundamental to generating the quantitative data presented in this guide.

Human Liver Microsomal Stability Assay

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes and NADPH, a necessary cofactor for CYP-mediated reactions.

2. Materials:

  • Test compounds (e.g., this compound, Indole, 7-Ethylindole)
  • Pooled Human Liver Microsomes (HLM)
  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
  • Positive control compounds with known metabolic profiles (e.g., testosterone for high clearance, verapamil for moderate clearance)
  • Acetonitrile (ACN) with an internal standard for quenching the reaction and for analytical sample preparation
  • 96-well incubation plates and analytical plates
  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:
  • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
  • Prepare working solutions of the test compounds and controls by diluting the stock solutions in phosphate buffer.
  • Prepare the HLM suspension in phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL).
  • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
  • Incubation:
  • Add the HLM suspension to the wells of the incubation plate.
  • Pre-incubate the plate at 37°C for approximately 10 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold ACN with an internal standard to stop the reaction.
  • Sample Processing and Analysis:
  • Seal and vortex the analytical plate to ensure complete protein precipitation.
  • Centrifuge the plate to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for LC-MS/MS analysis.
  • Analyze the samples to determine the concentration of the test compound remaining at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.
  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizing the Process: Experimental Workflow and Metabolic Pathways

To further clarify the experimental process and potential metabolic transformations, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing Test_Compound Test Compound Stock Solution Pre_incubation Pre-incubation (HLM + Compound) Test_Compound->Pre_incubation HLM HLM Suspension HLM->Pre_incubation NADPH NADPH Regenerating System Reaction_Start Initiate Reaction (+ NADPH) NADPH->Reaction_Start Pre_incubation->Reaction_Start Time_points Aliquots taken at 0, 5, 15, 30, 45, 60 min Reaction_Start->Time_points Quench Quench Reaction (Ice-cold ACN + IS) Time_points->Quench Centrifuge Centrifugation Quench->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Calculation Calculate t½ and CLint LCMS->Calculation

Figure 1. Experimental workflow for the in vitro human liver microsomal stability assay.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Oxidation_Ethyl Hydroxylation (Ethyl Group) Parent->Oxidation_Ethyl Oxidation_Ring Aromatic Hydroxylation Parent->Oxidation_Ring N_Oxidation N-Oxidation Parent->N_Oxidation Glucuronidation Glucuronidation Parent->Glucuronidation Direct Conjugation (Amine Group) Oxidation_Ethyl->Glucuronidation Oxidation_Ring->Glucuronidation Sulfation Sulfation Oxidation_Ring->Sulfation

Figure 2. Potential metabolic pathways for this compound.

Conclusion

The metabolic stability of drug candidates is a multifaceted property influenced by a delicate interplay of structural features. This guide provides a framework for comparing the metabolic stability of this compound and related heterocyclic compounds. The provided data, while illustrative, underscore the importance of early-stage in vitro metabolic profiling in identifying compounds with favorable pharmacokinetic properties. The detailed experimental protocol and workflow diagrams offer a practical resource for researchers aiming to conduct such studies. A thorough understanding of a compound's metabolic fate is an indispensable component of modern drug discovery, paving the way for the development of safer and more effective medicines.

Safety Operating Guide

Personal protective equipment for handling 2-Ethylindolizin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Ethylindolizin-6-amine was publicly available at the time of this writing. The following guidance is based on the known hazards of the parent compound, indolizine, and general safety protocols for handling aromatic and heterocyclic amines. Researchers should always consult the supplier-specific SDS upon acquisition of this compound and perform a thorough risk assessment before handling.

Summary of Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with its chemical class.

Protection TypeRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.
Skin Protection A flame-retardant lab coat must be worn and kept buttoned. Chemical-resistant gloves (e.g., nitrile) are required. Consider double-gloving for added protection. Inspect gloves for any signs of degradation or puncture before use.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.
Foot Protection Fully enclosed, chemical-resistant shoes must be worn in the laboratory.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.

  • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the fume hood.

2. Weighing and Transfer:

  • Handle the solid compound with care to avoid generating dust.

  • Use a spatula for transfers. For small quantities, consider dissolving the compound in a suitable solvent within the fume hood to facilitate transfer via a syringe or pipette.

  • Close the container immediately after use.

3. During the Experiment:

  • Keep all containers with this compound clearly labeled and sealed when not in use.

  • Avoid contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Be aware of potential incompatibilities with other chemicals. Aromatic amines can react with strong oxidizing agents.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Remove and dispose of PPE according to the disposal plan.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

2. Container Management:

  • Waste containers must be kept closed except when adding waste.

  • Store waste containers in a designated secondary containment area away from general laboratory traffic.

3. Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Experimental Workflow for Safe Handling

prep Preparation handling Handling in Fume Hood prep->handling Don PPE experiment Experimental Use handling->experiment Proceed with experiment cleanup Decontamination & Cleanup experiment->cleanup After experiment completion disposal Waste Disposal cleanup->disposal Segregate waste end End of Process disposal->end Follow EHS guidelines

Caption: Workflow for the safe handling and disposal of this compound.

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